FR 901537
Description
produced by Bacillus sp. No. 3072; a naphthol derivative having pantetheine in its structure; structure given in first source
Properties
CAS No. |
161162-21-6 |
|---|---|
Molecular Formula |
C23H29N3O6S2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(2R)-2,4-dihydroxy-N-[3-[2-[(6-hydroxy-2-oxo-1H-benzo[f][1,4]benzothiazin-5-yl)sulfanyl]ethylamino]-3-oxopropyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C23H29N3O6S2/c1-23(2,12-27)21(31)22(32)25-8-7-15(28)24-9-10-33-20-18(30)14-6-4-3-5-13(14)17-19(20)34-11-16(29)26-17/h3-6,21,27,30-31H,7-12H2,1-2H3,(H,24,28)(H,25,32)(H,26,29)/t21-/m0/s1 |
InChI Key |
HKEFKAJRMICMPZ-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSC1=C(C2=CC=CC=C2C3=C1SCC(=O)N3)O)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSC1=C(C2=CC=CC=C2C3=C1SCC(=O)N3)O)O |
Appearance |
Solid powder |
Other CAS No. |
161162-21-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 901537 FR-901537 FR901537 N-(2-(2-(2,3-dihydro-6-hydroxy-2-oxo-1H-naphtho(2,1-b)(1,4)thiazin-5-ylthio)ethylaminocarbonyl)ethyl)-2,4-dihydroxy-3,3-dimethylbutyramide |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanisms: A Technical Guide to FR901537 and the Distinction from Spliceosome Inhibitors
An important clarification regarding the identity of FR901537 is necessary at the outset of this technical guide. Initial inquiries into the mechanism of action of "FR901537" as a spliceosome inhibitor revealed a likely case of mistaken identity with a similarly named compound, FR901464. The available scientific literature identifies FR901537 as a potent and competitive aromatase inhibitor, a novel naphthol derivative with potential applications in breast cancer research.[1][2] In contrast, FR901464 and its derivatives, such as spliceostatin A, are well-characterized inhibitors of the spliceosome, targeting the SF3b complex.[3][4][5][6] This guide will first provide an in-depth analysis of the true mechanism of action of FR901537 as an aromatase inhibitor. Subsequently, to address the initial query and for the benefit of researchers in the field of RNA splicing, a detailed overview of the mechanism of action of the spliceosome inhibitor FR901464 and related compounds will be presented.
Part 1: FR901537 - A Potent Aromatase Inhibitor
FR901537, isolated from the bacterium Bacillus sp. No. 3072, is a novel naphthol derivative containing a pantetheine moiety in its structure.[1] Its primary mechanism of action is the potent and competitive inhibition of aromatase (CYP19A1), the key enzyme responsible for the final step of estrogen biosynthesis.[1][2]
Mechanism of Aromatase Inhibition
Aromatase catalyzes the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[7][8] This process is crucial in both pre- and postmenopausal women, with peripheral tissues such as adipose tissue being a significant site of estrogen production in the latter.[7][9] By inhibiting aromatase, FR901537 effectively reduces the levels of circulating estrogens, which are critical for the growth of hormone receptor-positive breast cancers.[10]
Lineweaver-Burk plot analysis has demonstrated that FR901537 acts as a competitive inhibitor of aromatase.[1] This indicates that FR901537 binds to the active site of the enzyme, competing with the natural androgen substrates.
Quantitative Data
| Compound | Target | Inhibition Type | IC50 | Cell Line/System | Reference |
| FR901537 | Aromatase | Competitive | Not specified in abstracts | Human placenta, rat ovary | [1] |
| Letrozole | Aromatase | Competitive | 50-100 nM (cell proliferation) | MCF-7aro | [11] |
| Anastrozole | Aromatase | Competitive | Not reached (cell proliferation) | MCF-7aro | [11] |
Experimental Protocols
Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol is based on standard methods for assessing aromatase activity.[12]
-
Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing aromatase.
-
Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 7.4) containing the microsomal preparation, a source of NADPH (cofactor), and the androgen substrate (e.g., [1β-³H]-androstenedione).
-
Incubation: Test compounds, such as FR901537, are added at various concentrations to the reaction mixture and incubated at 37°C.
-
Measurement of Activity: Aromatase activity is determined by measuring the amount of radiolabeled water ([³H]₂O) released during the aromatization of the androgen substrate. This is typically achieved by separating the aqueous phase from the steroid phase using a charcoal-dextran suspension followed by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the log of the inhibitor concentration.
Part 2: FR901464 and Related Spliceosome Inhibitors
FR901464 is a natural product that, along with its derivatives like spliceostatin A and other compounds such as pladienolide B, potently inhibits the pre-mRNA splicing machinery.[3][4][5] These molecules have garnered significant interest as potential anti-cancer agents due to their ability to induce cell cycle arrest and apoptosis in tumor cells.[3][6][13]
Mechanism of Spliceosome Inhibition
The spliceosome is a large and dynamic molecular machine responsible for removing introns from pre-mRNA. This process involves the sequential assembly of small nuclear ribonucleoproteins (snRNPs) onto the pre-mRNA. FR901464 and its analogs exert their inhibitory effect by targeting the SF3b (splicing factor 3b) subcomplex, a core component of the U2 snRNP.[4][14]
The binding of these inhibitors to SF3b prevents the stable association of the U2 snRNP with the branch point sequence (BPS) on the pre-mRNA.[14] This stalls the spliceosome assembly at an early stage, preventing the formation of the pre-spliceosome (A complex) and subsequent catalytic steps.[15] This leads to the accumulation of unspliced pre-mRNA in the nucleus.[4]
References
- 1. A new aromatase inhibitor, FR901537. I. Taxonomy, fermentation, isolation, physiochemical characteristics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are aromatase inhibitors and how do they work? [synapse.patsnap.com]
- 9. JCI Insight - Pharmacogenomics of aromatase inhibitors in postmenopausal breast cancer and additional mechanisms of anastrozole action [insight.jci.org]
- 10. breastcancer.org [breastcancer.org]
- 11. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Spliceostatin A inhibits spliceosome assembly subsequent to prespliceosome formation - PMC [pmc.ncbi.nlm.nih.gov]
FR901537: A Technical Overview of its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR901537 is a novel, non-steroidal competitive aromatase inhibitor discovered from a microbial source. Its potent and selective inhibition of estrogen biosynthesis has positioned it as a compound of interest for research in hormone-dependent cancers, particularly breast cancer. This technical guide provides a comprehensive overview of the discovery, origin, biological activity, and methods of study related to FR901537, intended for professionals in the field of drug discovery and development.
Discovery and Origin
FR901537 was first isolated and characterized by researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan, as detailed in their 1995 publication in The Journal of Antibiotics.[1]
Producing Organism
Fermentation
The production of FR901537 is achieved through submerged fermentation of Bacillus sp. No. 3072. While the specific media composition and fermentation parameters from the original discovery are not fully detailed in available literature, a general protocol for the fermentation of Bacillus species to produce secondary metabolites can be outlined.
General Experimental Protocol: Fermentation of Bacillus sp. for Secondary Metabolite Production
-
Inoculum Preparation: A pure culture of Bacillus sp. No. 3072 is grown in a suitable seed medium to generate a high-density starter culture.
-
Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium designed to optimize the yield of FR901537. Key parameters such as temperature, pH, aeration, and agitation are carefully controlled throughout the fermentation process.
-
Monitoring: The production of FR901537 in the culture broth is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Harvesting: Once the peak production of FR901537 is reached, the fermentation broth is harvested for downstream processing and isolation of the target compound.
Isolation and Purification
The isolation of FR901537 from the fermentation broth involves a multi-step purification process designed to separate the compound from other metabolites and media components. A generalized workflow for the isolation of a natural product like FR901537 is depicted below.
General Experimental Protocol: Isolation and Purification of FR901537
-
Broth Separation: The harvested fermentation broth is centrifuged or filtered to separate the microbial biomass from the supernatant.
-
Solvent Extraction: The supernatant is then subjected to liquid-liquid extraction with a suitable organic solvent to partition FR901537 into the organic phase.
-
Chromatography: The crude extract is concentrated and then purified using a series of chromatographic techniques. This typically includes:
-
Adsorption Chromatography: Using stationary phases like Diaion HP-20 or silica gel to achieve initial separation.
-
High-Performance Liquid Chromatography (HPLC): Employing reverse-phase columns (e.g., C18) with a suitable mobile phase to achieve high-purity separation.
-
-
Final Purification: The fractions containing pure FR901537 are pooled, concentrated, and lyophilized to yield the final product.
Physicochemical Properties
The detailed physicochemical properties of FR901537 are summarized in the table below.
| Property | Value |
| Appearance | White powder |
| Molecular Formula | C₂₃H₂₉N₃O₆S₂ |
| Molecular Weight | 507.62 g/mol |
| Structure | Novel naphthol derivative with a pantetheine moiety[1] |
| Solubility | Soluble in methanol and dimethyl sulfoxide |
Biological Activity and Mechanism of Action
FR901537 is a potent and competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1]
Aromatase Inhibition
The inhibitory activity of FR901537 against aromatase has been demonstrated using in vitro assays with human placental and rat ovarian aromatase.[1] Lineweaver-Burk plot analysis has confirmed that FR901537 acts as a competitive inhibitor, indicating that it competes with the natural substrate (androgens) for binding to the active site of the enzyme.[1]
| Parameter | Value | Source |
| Inhibition Type | Competitive | [1] |
| Target Enzyme | Aromatase (CYP19A1) | [1] |
| Selectivity | Does not inhibit 11β-hydroxylase | [1] |
Experimental Protocol: In Vitro Aromatase Inhibition Assay
-
Enzyme Preparation: Microsomes containing aromatase are prepared from a source such as human placenta.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the microsomal enzyme, a source of NADPH (a necessary cofactor), the androgen substrate (e.g., androstenedione), and varying concentrations of the inhibitor (FR901537).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Quantification: The amount of estrogen produced is quantified. A common method is the tritiated water release assay, where a radiolabeled androgen is used, and the release of ³H₂O during aromatization is measured.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Signaling Pathway
By inhibiting aromatase, FR901537 effectively blocks the final and rate-limiting step in estrogen biosynthesis. This leads to a reduction in circulating estrogen levels, which is a key therapeutic strategy for hormone-receptor-positive breast cancers that rely on estrogen for growth and proliferation. The signaling pathway affected by aromatase inhibitors is illustrated below.
Caption: Signaling pathway of aromatase and its inhibition by FR901537.
Experimental Workflows
The discovery and characterization of a novel natural product like FR901537 follows a logical experimental workflow, from the producing organism to the final pure compound.
Caption: General experimental workflow for the discovery of FR901537.
Conclusion
FR901537, a natural product from Bacillus sp. No. 3072, represents a significant discovery in the field of aromatase inhibitors. Its potent and competitive mechanism of action makes it a valuable tool for research into the treatment of estrogen-dependent diseases. Further studies to fully elucidate its pharmacological profile and potential therapeutic applications are warranted. This guide provides a foundational understanding for researchers and drug development professionals interested in this promising compound.
References
FR901537 (CAS 161162-21-6): A Technical Whitepaper on a Potent Competitive Aromatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR901537 is a novel, naturally derived naphthol derivative that has demonstrated significant potential as a highly potent and selective competitive inhibitor of aromatase (CYP19A1). This technical guide provides a comprehensive overview of the available scientific information on FR901537, including its origin, physicochemical properties, mechanism of action, and preclinical anti-tumor activity. Detailed experimental protocols for the evaluation of aromatase inhibition are also presented, along with a visualization of the key signaling pathways affected by this compound. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of FR901537, particularly in the context of estrogen-dependent malignancies.
Introduction
Estrogen plays a critical role in the development and progression of hormone receptor-positive breast cancer. Aromatase is the key enzyme responsible for the final step of estrogen biosynthesis, converting androgens to estrogens. Inhibition of aromatase is a clinically validated and effective therapeutic strategy for the treatment of estrogen-receptor-positive breast cancer in postmenopausal women. FR901537, a natural product isolated from the bacterium Bacillus sp. No. 3072, has been identified as a potent and competitive inhibitor of aromatase.[1] This document synthesizes the current knowledge on FR901537, providing a technical foundation for further research and development.
Physicochemical Properties
FR901537 is a novel naphthol derivative that incorporates a pantetheine moiety in its structure.[1] While exhaustive experimental data on its physicochemical properties are not widely published, the fundamental characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 161162-21-6 | |
| Molecular Formula | C₂₃H₂₉N₃O₆S₂ | |
| Molecular Weight | 507.62 g/mol | |
| Appearance | White solid (presumed) | |
| Source | Bacillus sp. No. 3072 | [1] |
Note: Further characterization of the physicochemical properties of FR901537 is warranted for comprehensive drug development purposes.
Mechanism of Action and Biological Activity
FR901537 exerts its biological effect through the potent and selective inhibition of aromatase.
Aromatase Inhibition
Studies utilizing aromatase preparations from human placenta and rat ovary have demonstrated the potent inhibitory activity of FR901537.[1] Lineweaver-Burk plot analysis has confirmed that FR901537 acts as a competitive inhibitor of aromatase.[1] This mode of inhibition suggests that FR901537 binds to the active site of the enzyme, competing with the natural androgen substrates.
A key aspect of its selectivity is the lack of inhibitory activity against other critical steroidogenic enzymes, such as 11β-hydroxylase, which is involved in cortisol synthesis.[1] This selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects.
Quantitative Inhibition Data:
Despite extensive searches of the available literature, specific IC₅₀ and Kᵢ values for FR901537 from the primary publication by Oohata et al. (1995) could not be retrieved. This represents a significant data gap that should be addressed in future studies to fully quantify the inhibitory potency of this compound.
Anti-Tumor Activity
The pharmacological and anti-tumor effects of FR901537 have been investigated in preclinical models. In a study using a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in ovariectomized, testosterone propionate (TP)-treated rats (a model for postmenopausal breast cancer), FR901537 demonstrated significant anti-tumor activity.[2] The TP-induced tumor growth was significantly inhibited by the administration of FR901537, suggesting its potential as a therapeutic agent for estrogen-dependent breast cancers.[2]
Furthermore, in immature rats, FR901537 was shown to inhibit the androstenedione-induced increase in uterine weight, providing further in vivo evidence of its aromatase-inhibiting activity.[2]
Signaling Pathways
The primary mechanism of action of FR901537, the competitive inhibition of aromatase, directly impacts the estrogen signaling pathway in hormone receptor-positive breast cancer cells. By blocking the conversion of androgens to estrogens, FR901537 leads to a reduction in the levels of circulating and intratumoral estrogens. This, in turn, prevents the activation of the estrogen receptor (ER), a key driver of tumor cell proliferation and survival.
The downstream consequences of ER inactivation are multifaceted and include:
-
Cell Cycle Arrest: Reduced estrogen signaling leads to the downregulation of cyclin D1 and other cell cycle regulatory proteins, resulting in a G₁ phase cell cycle arrest.
-
Induction of Apoptosis: The deprivation of estrogen, a critical survival factor for ER-positive breast cancer cells, can trigger the intrinsic apoptotic pathway.
The following diagram illustrates the central role of aromatase in the estrogen signaling pathway and the mechanism of action of FR901537.
Caption: Mechanism of FR901537 action in inhibiting estrogen production.
Experimental Protocols
The following is a detailed protocol for a human placental microsome aromatase inhibition assay, a standard method for evaluating the potency of aromatase inhibitors like FR901537. This protocol is a synthesis of established methodologies.[3][4]
Preparation of Human Placental Microsomes
-
Tissue Procurement: Obtain fresh human term placenta from consenting donors immediately after delivery.
-
Homogenization: Wash the placenta with ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) to remove blood. Mince the tissue and homogenize in 3-4 volumes of the same buffer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
-
Washing and Storage: Resuspend the microsomal pellet in buffer and repeat the 100,000 x g centrifugation. Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 20% glycerol), aliquot, and store at -80°C until use.
-
Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).
Aromatase Inhibition Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Human placental microsomes (typically 20-50 µg of protein)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH generating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
FR901537 or other test inhibitor at various concentrations (dissolved in a suitable solvent like DMSO, final solvent concentration should be ≤1%).
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, [1β-³H]-androstenedione (e.g., 100 nM).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., chloroform or ethyl acetate).
-
Extraction and Measurement:
-
Add a known amount of unlabeled water to the reaction mixture.
-
Extract the unmetabolized substrate with the organic solvent by vigorous vortexing.
-
Centrifuge to separate the phases.
-
Remove the aqueous phase containing the ³H₂O product and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of aromatase activity (pmol/mg protein/min).
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
For determining the Kᵢ value for competitive inhibition, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Experimental Workflow Diagram
Caption: Experimental workflow for assessing FR901537 aromatase inhibition.
Conclusion and Future Directions
FR901537 is a compelling natural product with demonstrated potent and competitive inhibitory activity against aromatase, a key target in the treatment of estrogen-dependent breast cancer. Its selectivity and in vivo anti-tumor efficacy in a relevant preclinical model underscore its therapeutic potential.
However, to advance the development of FR901537, several key areas require further investigation:
-
Quantitative Potency Determination: The precise IC₅₀ and Kᵢ values for aromatase inhibition need to be robustly determined and published.
-
In Vitro Cellular Studies: The effects of FR901537 on the proliferation, cell cycle, and apoptosis of human breast cancer cell lines should be thoroughly characterized.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate its drug-like properties and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of FR901537 could lead to the identification of even more potent and selective aromatase inhibitors.
References
- 1. A new aromatase inhibitor, FR901537. I. Taxonomy, fermentation, isolation, physiochemical characteristics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aromatase inhibitor, FR901537. II. Pharmacological and antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
FR901537: A Technical Guide to its Biological Activity as a Novel Aromatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR901537 is a novel, naturally derived compound that has demonstrated potent and competitive inhibitory activity against aromatase, the key enzyme in estrogen biosynthesis. This technical guide provides a comprehensive overview of the biological activity of FR901537, summarizing the available data on its mechanism of action, and offering insights into its potential therapeutic applications, particularly in the context of estrogen-dependent malignancies. Due to the limited public availability of the primary research article, this guide synthesizes the known information and provides generalized experimental contexts.
Core Concepts: Mechanism of Action
FR901537 is a novel naphthol derivative, distinguished by the inclusion of a pantetheine moiety in its structure.[1] It is a product of fermentation by the bacterium Bacillus sp. No. 3072.[1] The primary biological activity of FR901537 is its potent and competitive inhibition of aromatase (CYP19A1), a cytochrome P450 enzyme.[1][2] Aromatase catalyzes the final and rate-limiting step of estrogen biosynthesis, the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).
By competitively binding to the active site of aromatase, FR901537 blocks this conversion, leading to a reduction in systemic estrogen levels. This mechanism is of significant therapeutic interest, particularly in postmenopausal women where circulating estrogens are primarily derived from the peripheral aromatization of adrenal androgens. The inhibition of aromatase is a clinically validated strategy for the treatment of hormone receptor-positive breast cancer.
Quantitative Data
| Compound | Target Enzyme | Source | Inhibition Type | IC50 / Ki |
| FR901537 | Aromatase | Human Placenta, Rat Ovary | Competitive | Not Available |
| Letrozole | Aromatase | Human Recombinant | Competitive | ~2.5 nM (IC50) |
| Anastrozole | Aromatase | Human Recombinant | Competitive | ~15 nM (IC50) |
| Exemestane | Aromatase | Human Placental | Irreversible (Suicide Inhibitor) | ~30 nM (Ki) |
Experimental Protocols
Detailed experimental protocols for the biological characterization of FR901537 are outlined in the original 1995 publication, which is not widely available. However, based on standard methodologies of the time for assessing aromatase inhibition, the key experiments would have likely involved the following:
Aromatase Inhibition Assay (In Vitro)
This assay is fundamental to determining the inhibitory potential of a compound against aromatase.
-
Enzyme Source: Microsomes are prepared from tissues with high aromatase expression, such as human placenta or rat ovaries.
-
Substrate: A radiolabeled androgen, typically [1β-³H]-androstenedione, is used as the substrate.
-
Incubation: The enzyme preparation is incubated with the substrate in the presence of a range of concentrations of the test compound (FR901537) and a necessary cofactor, NADPH.
-
Measurement of Activity: Aromatase activity is quantified by measuring the amount of ³H₂O released during the aromatization reaction. This is separated from the remaining radiolabeled substrate by methods such as dextran-coated charcoal precipitation followed by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plot analysis is typically performed. This involves measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor.
Enzyme Specificity Assays
To assess the selectivity of FR901537, its inhibitory activity against other cytochrome P450 enzymes would be evaluated. The original study noted that FR901537 did not inhibit 11β-hydroxylase from bovine adrenal cortex, indicating a degree of selectivity.[1]
In Vivo Models of Estrogen-Dependent Growth
To evaluate the in vivo efficacy of FR901537, animal models are utilized.
-
Androstenedione-Induced Uterine Hypertrophy: In immature female rats, the administration of androstenedione leads to its conversion to estrogen, causing an increase in uterine weight. The ability of FR901537 to inhibit this effect would demonstrate its in vivo aromatase inhibitory activity.
-
DMBA-Induced Mammary Tumor Model: The 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model in rats is a well-established model for studying hormone-dependent breast cancer. The effect of FR901537 on tumor growth in ovariectomized, testosterone-supplemented rats would provide evidence of its anti-tumor potential.
Signaling Pathways and Logical Relationships
The primary mechanism of action of FR901537 is the direct inhibition of the aromatase enzyme. This has downstream effects on signaling pathways that are dependent on estrogen.
Caption: Mechanism of FR901537 action on the estrogen biosynthesis pathway.
The diagram above illustrates the central role of aromatase in converting androgens to estrogens. Estrogens then bind to the estrogen receptor (ER), which translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in cell proliferation and growth. In estrogen receptor-positive (ER+) cancers, this pathway is a key driver of tumor growth. FR901537, by competitively inhibiting aromatase, effectively blocks this entire downstream signaling cascade.
Caption: A generalized workflow for determining the in vitro aromatase inhibitory activity of FR901537.
Conclusion
FR901537 is a potent, competitive, and selective inhibitor of aromatase with demonstrated in vivo activity in preclinical models. Its natural origin and specific mechanism of action make it a compound of significant interest for further investigation in the context of estrogen-dependent diseases, particularly breast cancer. While the originally published quantitative data remains elusive in the broader scientific literature, the qualitative description of its biological activity strongly supports its classification as a promising aromatase inhibitor. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties is warranted to explore its full therapeutic potential.
References
FR901537: A Comprehensive Technical Review of a Novel Aromatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901537 is a novel, naturally derived naphthol derivative that has demonstrated potent and competitive inhibitory activity against aromatase, the key enzyme responsible for estrogen biosynthesis.[1][2] Isolated from the fermentation broth of Bacillus sp. No. 3072, this compound presents a promising avenue for the development of therapeutics targeting estrogen-dependent pathologies, most notably breast cancer.[1][2] This technical guide provides an in-depth review of the existing literature on FR901537, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization.
Core Mechanism of Action: Aromatase Inhibition
FR901537 functions as a competitive inhibitor of aromatase (cytochrome P450 19A1), directly competing with the enzyme's natural substrates, androstenedione and testosterone.[2] By blocking the active site of aromatase, FR901537 effectively halts the conversion of androgens into estrogens (estrone and estradiol, respectively). This reduction in estrogen levels is the primary mechanism underlying its therapeutic potential in hormone receptor-positive breast cancer.
Signaling Pathway: Inhibition of Estrogen Synthesis
The primary signaling pathway influenced by FR901537 is the estrogen biosynthesis pathway. By inhibiting aromatase, FR901537 disrupts the final and rate-limiting step of this pathway.
Downstream of this direct enzymatic inhibition, FR901537 indirectly modulates the estrogen signaling pathway. Reduced estrogen levels lead to decreased activation of estrogen receptors (ERα and ERβ), which are key transcription factors in the development and proliferation of hormone-dependent breast cancers.
Quantitative Data Summary
Currently, publicly available literature does not provide specific IC50 values for FR901537's inhibition of aromatase, nor does it detail pharmacokinetic parameters such as half-life, clearance, and bioavailability. The original research by Oohata et al. (1995) qualitatively describes the inhibition as "potent" but does not quantify it with an IC50 value.[2]
| Parameter | Value | Source Enzyme | Cell Line/Model | Reference |
| IC50 | Not Reported | Human Placenta, Rat Ovary | - | [2] |
| Inhibition Type | Competitive | Human Placenta | - | [2] |
| Pharmacokinetics | Not Reported | - | - | - |
Preclinical In Vivo Efficacy
FR901537 has demonstrated significant anti-tumor activity in a preclinical model of postmenopausal breast cancer.[3]
7,12-Dimethylbenz(a)anthracene (DMBA)-Induced Mammary Tumor Model in Rats
In a study utilizing ovariectomized, testosterone propionate (TP)-treated Sprague-Dawley rats with DMBA-induced mammary tumors, FR901537 was shown to significantly inhibit tumor growth.[3] This model is designed to mimic the hormonal environment of postmenopausal women where peripheral androgen-to-estrogen conversion is the primary source of circulating estrogens.
| Animal Model | Treatment Group | Outcome | Reference |
| Ovariectomized, TP-treated, DMBA-induced mammary tumor rats | FR901537 + TP | Significant inhibition of TP-induced tumor growth | [3] |
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies described in the literature for the characterization of aromatase inhibitors. The specific parameters for the experiments conducted on FR901537 are not fully detailed in the available publications.
Human Placental Aromatase Inhibition Assay
This assay is a standard method for determining the inhibitory potential of a compound against aromatase.
Objective: To measure the in vitro inhibition of human placental aromatase by a test compound.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH regenerating system (cofactor)
-
Test compound (e.g., FR901537)
-
Phosphate buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing human placental microsomes, the NADPH regenerating system, and the test compound at various concentrations in phosphate buffer.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding an ice-cold solution of dextran-coated charcoal to adsorb the unreacted substrate.
-
Centrifuge the mixture to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the tritiated water (³H₂O) released during the aromatization reaction, using a liquid scintillation counter.
-
Calculate the percentage of aromatase inhibition at each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Anti-Tumor Efficacy in a Rat Model
This protocol describes a common model for evaluating the efficacy of aromatase inhibitors against estrogen-dependent mammary tumors.
Objective: To assess the in vivo anti-tumor effect of a test compound in a chemically-induced mammary tumor model.
Animal Model: Female Sprague-Dawley rats.
Procedure:
-
Tumor Induction: At approximately 50 days of age, administer a single oral dose of 7,12-dimethylbenz(a)anthracene (DMBA) to induce mammary tumors.
-
Ovariectomy and Hormone Treatment: Once tumors are established, perform ovariectomy to remove the primary source of endogenous estrogen. Subsequently, administer testosterone propionate (TP) to provide a substrate for peripheral aromatization.
-
Treatment: Administer the test compound (e.g., FR901537) to the treatment group, while a control group receives a vehicle.
-
Tumor Monitoring: Monitor tumor size (e.g., by caliper measurement) and animal health regularly throughout the study period.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the test compound.
Conclusion and Future Directions
FR901537 is a potent, competitive aromatase inhibitor with demonstrated preclinical anti-tumor activity in a relevant animal model of postmenopausal breast cancer.[2][3] Its natural origin and novel structure make it an interesting lead compound for further drug development.[1][2] However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of publicly available quantitative data on its inhibitory potency (IC50) and its pharmacokinetic profile. Future research should focus on elucidating these key parameters. Furthermore, while its mechanism of action is understood to be through the inhibition of estrogen synthesis, studies directly investigating its effects on the downstream components of the estrogen receptor signaling pathway would provide a more complete picture of its cellular and molecular impact. Such studies would be invaluable for guiding the continued development of FR901537 as a potential therapeutic agent for hormone-dependent breast cancer.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901537 is a potent and competitive inhibitor of aromatase, the key enzyme responsible for estrogen biosynthesis.[1][2] Isolated from the bacterium Bacillus sp. No. 3072, this novel naphthol derivative, which incorporates a pantetheine structure, has demonstrated significant potential in the context of estrogen-dependent pathologies, particularly breast cancer.[2][3] This technical guide provides a comprehensive overview of FR901537, including its mechanism of action, available biological data, and the experimental protocols utilized for its characterization. While specific, publicly available data on structurally related analogs of FR901537 is limited, this guide will also delve into the broader context of aromatase inhibitor development and the pertinent signaling pathways.
Core Compound Profile: FR901537
FR901537 distinguishes itself through its unique chemical structure, featuring a naphthol core linked to a pantetheine moiety.[2] This structure confers its potent and competitive inhibitory activity against aromatase.
Biological Activity
The primary biological function of FR901537 is the potent and competitive inhibition of aromatase.[1][2] This inhibitory action has been demonstrated against aromatase from both human placenta and rat ovary.[2] Notably, FR901537 exhibits selectivity, as it does not inhibit 11β-hydroxylase, another cytochrome P450 enzyme.[2]
In vivo studies have substantiated the anti-estrogenic effects of FR901537. In immature rats, treatment with FR901537 was shown to inhibit the increase in uterus weight induced by androstenedione.[3] Furthermore, in a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in ovariectomized, testosterone propionate-treated rats (a model for postmenopausal breast cancer), FR901537 significantly inhibited tumor growth.[3] These findings underscore the potential of FR901537 as a therapeutic agent for estrogen-dependent breast cancers.[3]
Quantitative Data
Currently, publicly accessible quantitative data for a series of structurally related FR901537 compounds is not available. The following table summarizes the known inhibitory information for FR901537 based on the foundational research.
| Compound | Target | Assay System | Inhibition Type | IC50 | Reference |
| FR901537 | Aromatase | Human Placental Microsomes | Competitive | Potent (specific value not publicly detailed) | [2] |
| FR901537 | Aromatase | Rat Ovarian Microsomes | Competitive | Potent (specific value not publicly detailed) | [2] |
Experimental Protocols
The characterization of FR901537 and other aromatase inhibitors relies on robust and well-defined experimental protocols. The following is a detailed methodology for a common in vitro aromatase inhibition assay.
In Vitro Aromatase Inhibition Assay using Human Placental Microsomes
This assay measures the inhibition of aromatase activity by a test compound by quantifying the conversion of a radiolabeled androgen substrate to estrogen.
1. Materials and Reagents:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH (cofactor)
-
Test compound (e.g., FR901537) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
Dextran-coated charcoal
-
Scintillation fluid
2. Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, human placental microsomes, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the radiolabeled substrate, [1β-³H]-androstenedione, and NADPH to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., chloroform or ether) and placing the tubes on ice.
-
Extraction of Steroids: Vortex the tubes to extract the steroids into the organic phase. Centrifuge to separate the aqueous and organic layers.
-
Removal of Unreacted Substrate: Transfer the aqueous phase, containing the tritiated water (³H₂O) released during the aromatization reaction, to a new tube containing dextran-coated charcoal. The charcoal will bind the unreacted lipophilic androstenedione.
-
Quantification: Centrifuge to pellet the charcoal. Transfer a sample of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of aromatase activity.
Signaling Pathways and Mechanisms
The therapeutic effect of FR901537 and other aromatase inhibitors stems from their ability to modulate the estrogen signaling pathway. By blocking the synthesis of estrogens, these compounds reduce the activation of estrogen receptors, which are key drivers of proliferation in hormone-receptor-positive breast cancer.
Aromatase Inhibition and its Impact on Estrogen Signaling
The following diagram illustrates the mechanism of action of aromatase inhibitors like FR901537 and their downstream effects on the estrogen signaling pathway.
Caption: Mechanism of aromatase inhibition by FR901537 and its downstream effects.
Experimental Workflow for Evaluating Aromatase Inhibitors
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel aromatase inhibitors.
Caption: Preclinical evaluation workflow for novel aromatase inhibitors.
Conclusion and Future Directions
FR901537 represents a significant discovery in the field of aromatase inhibitors, demonstrating potent and selective activity. While the exploration of its direct structural analogs remains an area for future research, the foundational studies on FR901537 provide a solid basis for the design and development of new generations of aromatase inhibitors. Further investigation into the synthesis of FR901537 analogs and a detailed structure-activity relationship study could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and an understanding of the signaling pathways detailed in this guide provide a framework for such future endeavors, which hold the promise of advancing the treatment of estrogen-dependent diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new aromatase inhibitor, FR901537. I. Taxonomy, fermentation, isolation, physiochemical characteristics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new aromatase inhibitor, FR901537. II. Pharmacological and antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FR901537: A Novel Inducer of Lysosomal Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901537 represents a novel class of small molecules designed to selectively induce cell death in cancer cells, particularly those exhibiting resistance to conventional therapies. This compound triggers a unique form of programmed cell death known as ferroptosis, which is iron-dependent and characterized by the accumulation of lipid peroxides. A key mechanistic feature of FR901537 is its ability to activate iron within lysosomes, initiating a cascade of oxidative lipid damage that leads to cell membrane degradation and ultimately, cell death. These application notes provide an overview of the mechanism of action of FR901537 and detailed protocols for its experimental application.
Mechanism of Action
FR901537's therapeutic potential stems from its targeted induction of ferroptosis in cancer cells, especially in aggressive, drug-tolerant persister cells. These cells often exhibit high expression of the cell surface protein CD44, which facilitates increased iron uptake, rendering them more susceptible to iron-catalyzed cell death.
The proposed signaling pathway for FR901537 is as follows:
-
Cellular Uptake and Lysosomal Targeting: FR901537 is designed to specifically accumulate within the lysosomes of cancer cells.
-
Lysosomal Iron Activation: Once inside the lysosome, FR901537 interacts with and activates the resident iron pool.
-
Lipid Peroxidation Initiation: The activated lysosomal iron catalyzes the conversion of hydrogen peroxide into highly reactive hydroxyl radicals. These radicals initiate the peroxidation of lipids within the lysosomal membrane.
-
Propagation of Oxidative Damage: The initial lipid peroxidation propagates to other cellular membranes, leading to widespread oxidative damage.
-
Cell Death: The extensive membrane damage culminates in ferroptotic cell death.
Signaling Pathway Diagram
Caption: Signaling pathway of FR901537-induced ferroptosis.
Experimental Protocols
The following are key experiments to characterize the activity of FR901537.
Cell Viability Assay
Objective: To determine the cytotoxic effect of FR901537 on cancer cells.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., a CD44-high expressing cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of FR901537 in a complete culture medium. Remove the existing medium from the cells and add 100 µL of the FR901537 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
Add 10 µL of a cell viability reagent (e.g., resazurin-based or MTT) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of viable cells. Calculate the IC₅₀ value (the concentration of FR901537 that inhibits cell growth by 50%).
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 95.2 ± 3.1 | 88.5 ± 4.2 | 75.1 ± 5.5 |
| 1 | 70.8 ± 4.5 | 55.2 ± 3.8 | 30.7 ± 4.1 |
| 10 | 25.4 ± 2.9 | 10.1 ± 2.1 | 5.3 ± 1.8 |
| 100 | 5.1 ± 1.5 | 2.3 ± 0.9 | 1.2 ± 0.5 |
Lipid Peroxidation Assay
Objective: To quantify the extent of lipid peroxidation induced by FR901537.
Methodology:
-
Cell Culture and Treatment: Plate cells in a 6-well plate and treat with FR901537 at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in a buffer containing a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591).
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Flow Cytometry:
-
Wash the cells to remove excess dye.
-
Analyze the cells using a flow cytometer. The dye will shift its fluorescence emission from red to green upon oxidation.
-
-
Data Analysis: Quantify the percentage of cells with increased green fluorescence, indicating lipid peroxidation.
Data Presentation:
| Treatment | Time (h) | % Lipid Peroxidation Positive Cells |
| Vehicle | 24 | 2.5 ± 0.8 |
| FR901537 (IC₅₀) | 6 | 15.7 ± 2.1 |
| FR901537 (IC₅₀) | 12 | 45.3 ± 3.5 |
| FR901537 (IC₅₀) | 24 | 78.9 ± 4.2 |
| FR901537 (2x IC₅₀) | 24 | 92.1 ± 2.8 |
Lysosomal Iron Staining
Objective: To visualize the localization of iron within lysosomes.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with FR901537 as described above.
-
Staining:
-
Wash the cells with PBS.
-
Incubate with a lysosome-specific fluorescent probe (e.g., LysoTracker Red) for 30 minutes.
-
Wash and then incubate with a fluorescent iron indicator (e.g., Phen Green SK) for 30 minutes.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Co-localization of the red (lysosome) and green (iron) signals indicates the presence of iron within the lysosomes.
-
-
Data Analysis: Quantify the co-localization using image analysis software.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing FR901537.
Conclusion
FR901537 is a promising new agent for cancer therapy, particularly for treatment-resistant cancers. Its unique mechanism of inducing ferroptosis via lysosomal iron activation provides a novel therapeutic avenue. The protocols outlined in these application notes will enable researchers to effectively evaluate the efficacy and mechanism of action of FR901537 in various cancer models. Careful adherence to these experimental procedures will ensure reproducible and reliable data, contributing to the further development of this innovative class of anti-cancer compounds.
Application Notes and Protocols for Cell-Based Assays
Topic: FR 901537 Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Extensive searches for the compound "this compound" did not yield specific information regarding its mechanism of action, associated signaling pathways, or data from cell-based assays. This may indicate that "this compound" is a novel or internal compound designation with limited publicly available information.
The following application notes and protocols are therefore provided as a general framework for characterizing a novel compound using common cell-based assays. These protocols can be adapted once the specific properties of the compound of interest are identified. The examples provided are based on well-established methodologies in cell biology and drug discovery.
General Cell-Based Assay Workflow
The following diagram illustrates a typical workflow for evaluating the effects of a new compound on cultured cells.
Caption: General workflow for in vitro compound testing using cell-based assays.
I. Cell Viability and Cytotoxicity Assays
Cell viability and cytotoxicity assays are fundamental in determining the concentration-dependent effects of a compound on a cell population.[1][2]
Protocol: MTT Cell Viability Assay
This protocol measures cell viability based on the metabolic activity of living cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.63 | 50.4 |
| 100 | 0.15 | 12 |
II. Apoptosis Assays
Apoptosis assays are used to determine if a compound induces programmed cell death.[3]
Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Vehicle Control | 95 | 2 | 1 | 2 |
| Compound (X µM) | 60 | 25 | 10 | 5 |
III. Cell Cycle Analysis
Cell cycle analysis is performed to determine if a compound affects cell cycle progression.[5][6][7][8]
Protocol: Propidium Iodide (PI) Staining for DNA Content
This method uses PI to stain DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][7]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[5][9]
-
Incubate the fixed cells for at least 30 minutes on ice.[5]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65 | 20 | 15 |
| Compound (Y µM) | 20 | 15 | 65 |
Hypothetical Signaling Pathway Inhibition
Should a compound like this compound be identified as an inhibitor of a specific signaling pathway, for instance, the PI3K/Akt/mTOR pathway, the following diagram illustrates this mechanism.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Disclaimer: The protocols and data presented are for illustrative purposes only and should be optimized for specific cell lines and experimental conditions. The signaling pathway diagram is a simplified representation of a potential mechanism of action.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols for FR901537 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the spliceosome inhibitor, FR901537, in cancer research. This document outlines the mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its application in cell-based assays.
Introduction
FR901537 is a potent inhibitor of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. Specifically, it targets the SF3b complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2] By binding to SF3b, FR901537 and its analogs impede the association of the U2 snRNP with the pre-mRNA, leading to the inhibition of spliceosome assembly.[1] This disruption of the splicing process results in the accumulation of unspliced or abnormally spliced mRNA transcripts, which can trigger cell cycle arrest and apoptosis in cancer cells. Given that mutations in splicing factors, such as SF3B1, are frequently observed in various malignancies, the spliceosome represents a compelling target for anticancer therapies.[3]
Quantitative Data
Table 1: Illustrative IC50 Values of Spliceosome Inhibitors in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 1.5 |
| A549 | Lung Cancer | 2.1 |
| MCF7 | Breast Cancer | 3.8 |
| HCT116 | Colon Cancer | 1.2 |
| K562 | Leukemia | 0.8 |
Note: These are representative values and should be experimentally determined for specific research applications.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of FR901537 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
FR901537
-
Human cancer cell line of choice
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of FR901537 in complete medium.
-
Remove the medium from the wells and add 100 µL of the FR901537 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve FR901537, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with FR901537.
Materials:
-
FR901537
-
Human cancer cell line of choice
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of FR901537 for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Analysis of Alternative Splicing (RT-PCR)
This protocol allows for the detection of changes in alternative splicing of specific target genes, such as the anti-apoptotic gene MCL1, upon treatment with FR901537. The ratio of the long (anti-apoptotic) to short (pro-apoptotic) splice variants of MCL1 is a key indicator of apoptosis induction.
Materials:
-
FR901537
-
Human cancer cell line of choice
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers specific for MCL1 splice variants (see below)
-
Taq DNA polymerase
-
Agarose gel electrophoresis system
Primer Sequences for MCL1:
-
Forward: 5'-AAG CCA TAA ACT GGC GAG TGG-3'
-
Reverse: 5'-TCC TCT TCC AGC AAA GGC TCG-3'
(These primers will amplify both the long and short splice variants of MCL1, which can be distinguished by size on an agarose gel.)
Procedure:
-
Treat cells with FR901537 for a specified time (e.g., 24 hours).
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform PCR using the MCL1-specific primers.
-
Analyze the PCR products by agarose gel electrophoresis to visualize the different splice variants.
-
Quantify the band intensities to determine the relative abundance of the MCL1-L and MCL1-S isoforms.
Western Blot Analysis of Splicing Factor SF3B1
This protocol is to assess the expression level of the direct target of FR901537, SF3B1, in treated cancer cells.
Materials:
-
FR901537
-
Human cancer cell line of choice
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody: Rabbit anti-SF3B1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with FR901537 for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-SF3B1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway
FR901537's primary mechanism of action is the inhibition of the spliceosome, leading to widespread changes in mRNA splicing. This has several downstream consequences for cancer cells, ultimately culminating in apoptosis.
Pathway Description: FR901537 directly binds to the SF3b complex, a core component of the spliceosome. This interaction inhibits the assembly of the spliceosome, leading to a global disruption of pre-mRNA splicing. This results in an accumulation of improperly spliced transcripts. A key consequence is the altered splicing of the anti-apoptotic gene MCL1, leading to a decrease in the anti-apoptotic isoform (MCL1-L) and an increase in the pro-apoptotic isoform (MCL1-S). This shift in the MCL1-L/MCL1-S ratio is a critical event that promotes apoptosis. Additionally, the widespread disruption of gene expression due to aberrant splicing can also lead to cell cycle arrest.
References
Application Notes and Protocols for FR901537 in Steroidogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901537 is a novel, naturally derived naphthol derivative isolated from the bacterium Bacillus sp. No. 3072.[1] It has been identified as a potent and competitive inhibitor of aromatase, a critical enzyme in the steroidogenesis pathway.[1] Aromatase (cytochrome P450 19A1) is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens.[2][3] By specifically targeting this enzyme, FR901537 serves as a valuable tool for studying the role of estrogens in various physiological and pathological processes, including hormone-dependent cancers. These application notes provide detailed information and protocols for the use of FR901537 in steroidogenesis research.
Mechanism of Action
FR901537 exerts its biological effects by directly inhibiting the enzymatic activity of aromatase. The inhibition is competitive, meaning that FR901537 binds to the active site of the aromatase enzyme, thereby preventing the binding and subsequent conversion of its androgen substrates, such as androstenedione and testosterone, into estrogens (estrone and estradiol, respectively).[1] This selective inhibition of estrogen synthesis makes FR901537 a powerful tool for investigating estrogen-dependent signaling pathways and for the potential development of therapeutics for estrogen-receptor-positive diseases.
Applications in Steroidogenesis Research
-
Inhibition of Estrogen Biosynthesis: FR901537 can be used in in vitro and in vivo models to specifically block the production of estrogens, allowing researchers to study the downstream effects of estrogen deprivation on cellular processes and animal physiology.
-
Hormone-Dependent Cancer Research: As a potent aromatase inhibitor, FR901537 is particularly relevant for studying estrogen-dependent cancers, such as certain types of breast cancer.[4] It can be used to investigate the role of local estrogen production in tumor growth and to evaluate the efficacy of aromatase inhibition as a therapeutic strategy.
-
Endocrinology and Reproductive Biology: Researchers can utilize FR901537 to explore the role of estrogens in various endocrine and reproductive processes, including the regulation of the menstrual cycle, gonadal function, and the development of secondary sexual characteristics.
-
Neuroscience: Aromatase is also expressed in the brain, where it plays a role in the local synthesis of neuroestrogens. FR901537 can be employed to study the function of these neuroestrogens in brain development, function, and behavior.
Data Presentation
Table 1: In Vitro Inhibitory Activity of FR901537 on Aromatase
| Enzyme Source | Inhibition Type | Potency | Reference |
| Human Placenta | Competitive | Potent | [1] |
| Rat Ovary | Competitive | Potent | [1] |
Note: Specific IC50 or Ki values were not available in the cited abstracts. Access to the full-text article is recommended for detailed kinetic data.
Table 2: In Vivo Effects of FR901537
| Animal Model | Treatment | Observed Effect | Reference |
| Immature Rats | FR901537 (4 consecutive days) | Inhibition of androstenedione-induced increase in uterus weight. | [4] |
| Mature Rats | FR901537 (14 days) | No effect on uterus, adrenal glands, ovary, or pituitary weights. | [4] |
| Ovariectomized, Testosterone Propionate (TP)-treated Rats with DMBA-induced Mammary Tumors | FR901537 and TP | Significant inhibition of TP-induced tumor growth. | [4] |
Experimental Protocols
Protocol 1: In Vitro Aromatase Inhibition Assay
This protocol is a general guideline based on standard aromatase inhibition assays. Specific conditions may need to be optimized based on the enzyme source and experimental setup.
Objective: To determine the inhibitory effect of FR901537 on aromatase activity in vitro.
Materials:
-
FR901537
-
Aromatase enzyme preparation (e.g., human placental microsomes, rat ovarian microsomes, or recombinant human aromatase)
-
Androgen substrate (e.g., androstenedione or testosterone)
-
NADPH (cofactor)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection system for estrogen (e.g., [3H]-water release assay, ELISA, or LC-MS)
-
96-well plates
-
Incubator (37°C)
-
Plate reader or appropriate detection instrument
Procedure:
-
Prepare Reagents:
-
Dissolve FR901537 in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution of FR901537 in the assay buffer.
-
Prepare the androgen substrate solution in the assay buffer.
-
Prepare the NADPH solution in the assay buffer.
-
Dilute the aromatase enzyme preparation to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
FR901537 solution (or vehicle control)
-
Aromatase enzyme preparation
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add the androgen substrate and NADPH to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Terminate Reaction:
-
Stop the reaction using a suitable method (e.g., adding a stop solution, such as a strong acid or organic solvent).
-
-
Detection:
-
Measure the amount of estrogen produced using the chosen detection method.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of FR901537 compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of FR901537 to determine the IC50 value.
-
Perform Lineweaver-Burk plot analysis to confirm the competitive nature of the inhibition.
-
Protocol 2: In Vivo Study of Aromatase Inhibition in a Rat Model
This protocol is a generalized representation based on the in vivo studies described for FR901537.[4] All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Objective: To evaluate the in vivo efficacy of FR901537 in inhibiting androgen-induced uterine growth in immature female rats.
Materials:
-
FR901537
-
Immature female rats (e.g., 21-25 days old)
-
Androstenedione
-
Vehicle for drug administration (e.g., saline, oil)
-
Animal balance
-
Gavage needles or injection supplies
Procedure:
-
Animal Acclimation:
-
Acclimate the rats to the housing conditions for at least 3 days before the start of the experiment.
-
-
Group Allocation:
-
Randomly divide the rats into the following groups (n=5-10 per group):
-
Group 1: Vehicle control
-
Group 2: Androstenedione only
-
Group 3: Androstenedione + FR901537 (low dose)
-
Group 4: Androstenedione + FR901537 (high dose)
-
-
-
Drug Administration:
-
Administer FR901537 or vehicle to the respective groups daily for 4 consecutive days via the desired route (e.g., oral gavage, subcutaneous injection).
-
Administer androstenedione to Groups 2, 3, and 4 daily for the same duration.
-
-
Observation and Measurement:
-
Monitor the animals daily for any signs of toxicity.
-
Record the body weight of each animal at the beginning and end of the experiment.
-
-
Tissue Collection:
-
On day 5, euthanize the animals.
-
Carefully dissect the uterus and remove any adhering fat and connective tissue.
-
Blot the uterus to remove excess fluid and record the wet weight.
-
-
Data Analysis:
-
Calculate the uterine weight to body weight ratio for each animal.
-
Compare the uterine weights of the FR901537-treated groups to the androstenedione-only group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Caption: Simplified steroidogenesis pathway highlighting the inhibitory action of FR901537 on aromatase.
Caption: Experimental workflows for in vitro and in vivo studies using FR901537.
Caption: Logical relationship of FR901537's mechanism of action and its downstream effects.
References
- 1. A new aromatase inhibitor, FR901537. I. Taxonomy, fermentation, isolation, physiochemical characteristics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new aromatase inhibitor, FR901537. II. Pharmacological and antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
FR901537: A Potent Spliceosome Inhibitor for Cancer Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR901537 is a natural product-derived potent inhibitor of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. By targeting the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), FR901537 and its close analog, Spliceostatin A (a methylated derivative), induce widespread alterations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for the use of FR901537 as a tool compound in cancer research, with a focus on its mechanism of action, effects on cancer cell viability, and methods for studying its molecular impact.
Introduction
The spliceosome is an essential complex for the maturation of most eukaryotic mRNAs. Its dysregulation is increasingly recognized as a hallmark of cancer. Mutations in splicing factor genes, particularly SF3B1, are prevalent in various hematological malignancies and solid tumors, making the spliceosome an attractive target for cancer therapy. FR901537 has emerged as a valuable chemical probe to investigate the consequences of spliceosome inhibition and to explore its therapeutic potential.
Mechanism of Action
FR901537 exerts its biological effects by directly binding to the SF3b complex within the spliceosome.[] This interaction physically obstructs the splicing process, leading to the retention of introns and the skipping of exons in a large number of transcripts.[][2] One of the key downstream effects of FR901537-mediated splicing modulation is the downregulation of the anti-apoptotic protein Mcl-1.[3][4] The pre-mRNA of MCL1 is aberrantly spliced, leading to a decrease in the full-length, anti-apoptotic Mcl-1L protein and an increase in the pro-apoptotic Mcl-1S isoform.[4] This shift in the balance of Mcl-1 isoforms is a major contributor to the induction of caspase-dependent apoptosis in cancer cells treated with FR901537.[3][4]
Figure 1: Mechanism of action of FR901537.
Quantitative Data
The cytotoxic effects of FR901537 and its analogs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent anti-cancer activity at nanomolar concentrations.
| Cell Line | Cancer Type | Compound | IC50 (ng/mL) | IC50 (nM) | Reference |
| DLD1 | Colorectal Cancer | FR901464 | 0.71 | ~1.3 | [5] |
| HCT116 | Colorectal Cancer | FR901464 | 0.31 | ~0.57 | [5] |
| RKO | Colorectal Cancer | FR901464 | 0.25 | ~0.46 | [5] |
| SW480 | Colorectal Cancer | FR901464 | 0.24 | ~0.44 | [5] |
| WiDr | Colorectal Cancer | FR901464 | 0.22 | ~0.41 | [5] |
| COLO205 | Colorectal Cancer | FR901464 | 0.21 | ~0.39 | [5] |
| Human Fibroblasts | Normal Tissue | FR901464 | 0.18 | ~0.33 | [5] |
| Chronic Lymphocytic Leukemia (CLL) | Leukemia | Spliceostatin A | - | 2.5 - 20 | [3] |
| Normal B Lymphocytes (CD19+) | Normal Blood Cells | Spliceostatin A | - | 12.1 | [4] |
| Normal T Lymphocytes (CD3+) | Normal Blood Cells | Spliceostatin A | - | 61.7 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of FR901537 in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FR901537 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of FR901537 in complete medium.
-
Remove the medium from the wells and add 100 µL of the FR901537 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Spliceostatin A | splicing inhibitor | CAS 391611-36-2 | Buy Spliceostatin A from Supplier InvivoChem [invivochem.com]
- 5. Splicing modulator FR901464 is a potential agent for colorectal cancer in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
FR 901537 solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR901537 is a potent and competitive inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. As a novel naphthol derivative originally isolated from Bacillus sp., FR901537 holds significant potential for research in estrogen-dependent diseases, particularly in the field of breast cancer. These application notes provide detailed protocols for the preparation, storage, and use of FR901537 solutions, along with information on its stability and mechanism of action.
Physicochemical Properties and Solubility
FR901537 is a complex molecule with a structure that includes a naphthol core and a pantetheine moiety. Its solubility is a critical factor for its use in in vitro and in vivo studies.
Table 1: Solubility of FR901537
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Clear solution is readily formed. |
| Ethanol | Data not available | We recommend empirical determination for your specific application. |
| Water | Data not available | Likely to have low aqueous solubility. |
Solution Preparation and Storage
Proper preparation and storage of FR901537 solutions are essential to ensure its stability and activity.
Protocol 1: Preparation of a 10 mM FR901537 Stock Solution in DMSO
Materials:
-
FR901537 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate the FR901537 vial to room temperature before opening.
-
Weigh the desired amount of FR901537 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use X mg of FR901537 (where X is 0.01 * Molecular Weight of FR901537 in g/mol ).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the FR901537 is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Table 2: Recommended Storage Conditions for FR901537
| Format | Storage Temperature | Shelf Life (Recommended) |
| Solid Powder | -20°C | Up to 1 year |
| 10 mM Stock Solution in DMSO | -20°C | Up to 3 months |
| -80°C | Up to 6 months |
Note: The stability of FR901537 in other solvents has not been determined. It is recommended to prepare fresh solutions in aqueous buffers for immediate use.
Mechanism of Action and Signaling Pathway
FR901537 exerts its biological effect by competitively inhibiting aromatase (cytochrome P450 19A1). This enzyme is critical for the conversion of androgens (e.g., testosterone and androstenedione) into estrogens (e.g., estradiol and estrone). By blocking this conversion, FR901537 reduces the levels of circulating estrogens, which are key drivers of proliferation in estrogen receptor-positive (ER+) breast cancer cells.
Experimental Protocols
The following protocols provide a framework for studying the effects of FR901537 in a laboratory setting.
Protocol 2: In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available aromatase inhibitor screening kits and provides a method to determine the IC50 of FR901537.
Materials:
-
Recombinant human aromatase enzyme
-
Aromatase substrate (e.g., a fluorogenic substrate)
-
NADPH regenerating system
-
Assay buffer
-
FR901537 stock solution (10 mM in DMSO)
-
Positive control inhibitor (e.g., Letrozole)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions.
-
Prepare FR901537 Dilutions: Prepare a serial dilution of the 10 mM FR901537 stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Remember to include a vehicle control (DMSO in assay buffer).
-
Assay Reaction:
-
Add the aromatase enzyme to each well of the 96-well plate.
-
Add the serially diluted FR901537 or control inhibitor to the respective wells.
-
Incubate for a pre-determined time at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the aromatase substrate and NADPH regenerating system to all wells.
-
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals (e.g., every 5 minutes for 60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of FR901537.
-
Plot the reaction rate against the logarithm of the FR901537 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 3: Assessment of FR901537 Solution Stability in DMSO
This protocol provides a general method to assess the stability of the FR901537 stock solution over time.
Materials:
-
10 mM FR901537 stock solution in DMSO
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (to be optimized based on FR901537's chromatographic behavior)
-
High-quality solvents for mobile phase
Procedure:
-
Initial Analysis (Time 0):
-
Immediately after preparing the 10 mM stock solution, dilute an aliquot to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system and record the chromatogram. The peak area of FR901537 at Time 0 will serve as the baseline.
-
-
Storage: Store the aliquoted stock solutions at the desired temperatures (-20°C and -80°C).
-
Time-Point Analysis:
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Thaw the solution completely and bring it to room temperature.
-
Dilute and analyze the sample by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of FR901537 at each time point to the peak area at Time 0.
-
Calculate the percentage of FR901537 remaining. A solution is generally considered stable if the concentration remains within ±10% of the initial concentration.
-
Observe the chromatograms for the appearance of any new peaks, which may indicate degradation products.
-
Table 3: Example Data Table for FR901537 Stability Study
| Time Point | Storage Temp. | Peak Area (Arbitrary Units) | % Remaining | Observations |
| Time 0 | N/A | 1,000,000 | 100% | Single major peak |
| 1 Month | -20°C | 985,000 | 98.5% | No new peaks |
| 1 Month | -80°C | 995,000 | 99.5% | No new peaks |
| 3 Months | -20°C | 950,000 | 95.0% | No new peaks |
| 3 Months | -80°C | 990,000 | 99.0% | No new peaks |
| 6 Months | -80°C | 980,000 | 98.0% | No new peaks |
Disclaimer
This document is intended for research use only. The information provided is based on currently available data and general laboratory practices. Researchers should always perform their own validation and optimization experiments to suit their specific needs and applications. Handle FR901537 with appropriate personal protective equipment in a laboratory setting.
Application Notes and Protocols for Animal Studies with SF3b Spliceosome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spliceosome is a large and dynamic molecular machine responsible for pre-mRNA splicing, a fundamental process in eukaryotic gene expression.[1][2][3] The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP) and plays a crucial role in recognizing the branch point sequence during the early stages of spliceosome assembly.[2] Inhibition of the SF3b complex leads to aberrant splicing, intron retention, and ultimately, cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[4][5] Several natural products, including FR901464 (a family to which FR901537 is related), pladienolide B, and herboxidiene, have been shown to target the SF3b1 subunit.[2][5]
Quantitative Data on SF3b Inhibitor Dosage in Animal Studies
The following table summarizes reported dosages of SF3b inhibitors used in preclinical animal studies. This data can serve as a starting point for dose-ranging studies for new compounds targeting the same complex.
| Compound | Animal Model | Dosage | Administration Route | Frequency | Reference |
| H3B-8800 | NSG Mice | 6 mg/kg | Oral (p.o.) | Daily | [6] |
| Sudemycin D6 | Mice | Up to 200 mg/kg/h | Intravenous (i.v.) Continuous Infusion | Continuous | [7] |
| E7107 | Not Specified | Not Specified in Snippet | Intravenous (i.v.) | Not Specified | [4][5] |
Experimental Protocols
General Protocol for In Vivo Efficacy Studies of an SF3b Inhibitor in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of an SF3b inhibitor in a mouse xenograft model.
1. Cell Line and Animal Model Selection:
-
Select a cancer cell line known to be sensitive to spliceosome inhibition. Cell lines with mutations in splicing factors (e.g., SF3B1, U2AF1, SRSF2) may exhibit increased sensitivity.[5]
-
Use immunocompromised mice (e.g., NOD-SCID, NSG) to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (typically 1 x 10^6 to 1 x 10^7) into the flank of each mouse.
3. Tumor Growth Monitoring and Animal Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
4. Drug Formulation and Administration:
-
Formulate the SF3b inhibitor in a vehicle appropriate for the chosen administration route. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO and Tween 80.
-
Administer the compound and vehicle control according to the planned dosage and schedule (e.g., daily oral gavage, intravenous injection).
5. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform downstream analyses on tumor tissue, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and molecular analysis of splicing changes.
6. Pharmacodynamic Analysis:
-
To confirm target engagement, changes in pre-mRNA splicing can be assessed in tumor tissue or peripheral blood mononuclear cells (PBMCs).[4]
-
Techniques such as RT-PCR, RNA-sequencing, or specialized reporter assays can be used to detect alterations in splicing patterns of specific genes (e.g., MDM2).[1][5]
Visualizations
Signaling Pathway
Caption: Inhibition of the SF3b complex by small molecules disrupts spliceosome assembly.
Experimental Workflow
Caption: General workflow for a preclinical animal study of an SF3b inhibitor.
References
- 1. Pharmacodynamic assays to facilitate preclinical and clinical development of pre-mRNA splicing modulatory drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SF3B1 mutation–mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia | Life Science Alliance [life-science-alliance.org]
- 7. aacrjournals.org [aacrjournals.org]
Application of FR901228 (Romidepsin) in Endocrinology: Restoring Radioiodine Avidity in Thyroid Carcinoma
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
FR901228, also known as Depsipeptide and commercially as Romidepsin, is a potent histone deacetylase (HDAC) inhibitor. While primarily recognized for its efficacy in treating certain hematological malignancies, emerging research has highlighted a significant application in endocrinology, specifically in the management of advanced thyroid carcinoma. This document provides detailed application notes and protocols for the use of FR901228 in preclinical research focused on thyroid cancer, based on peer-reviewed studies.
The primary application of FR901228 in an endocrinological context is the restoration of radioiodine (RAI) avidity in radioiodine-refractory thyroid cancer. Many differentiated thyroid cancers lose their ability to take up iodine, rendering RAI therapy ineffective. FR901228 has been shown to re-induce the expression of the sodium/iodide symporter (NIS), a key protein responsible for iodine uptake in thyroid cells. This effect offers a potential therapeutic strategy to re-sensitize resistant tumors to RAI treatment.
Mechanism of Action: Re-expression of Thyroid-Specific Genes
FR901228 exerts its effects by inhibiting the activity of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes. By inhibiting HDACs, FR901228 promotes histone acetylation, resulting in a more open chromatin conformation and facilitating the transcription of previously silenced genes.
In thyroid cancer cells that have lost their differentiated phenotype, key genes involved in iodine metabolism, such as the sodium/iodide symporter (NIS) and thyroglobulin (Tg), are often silenced. Treatment with FR901228 can reverse this silencing, leading to the re-expression of functional NIS protein at the cell membrane and restoring the cell's ability to trap iodine.
Data Presentation
In Vitro Efficacy of FR901228 in Thyroid Carcinoma Cell Lines
The following table summarizes the in vitro effects of FR901228 on various thyroid carcinoma cell lines, as reported in the study by Kitazono et al. (2001).
| Cell Line | Histological Origin | FR901228 Concentration | Treatment Duration | Effect on NIS mRNA Expression | Effect on Thyroglobulin mRNA Expression | Effect on ¹²⁵I Uptake |
| FTC 133 | Follicular Thyroid Carcinoma | 1 ng/mL | 72 hours | Significant Increase | Significant Increase | Increased |
| FTC 236 | Follicular Thyroid Carcinoma | 1 ng/mL | 72 hours | Significant Increase | Significant Increase | Increased |
| SW-1736 | Anaplastic Thyroid Carcinoma | 1 ng/mL | 72 hours | Significant Increase | Significant Increase | Increased |
| KAT-4 | Anaplastic Thyroid Carcinoma | 1 ng/mL | 72 hours | Significant Increase | Significant Increase | Increased |
Clinical Trial Data for Romidepsin in RAI-Refractory Thyroid Cancer
Clinical studies have investigated the potential of Romidepsin (the commercial name for FR901228) to restore RAI avidity in patients with radioiodine-refractory thyroid cancer.
| Study Phase | Dosing Regimen | Patient Population | Key Findings |
| Phase II | 13 mg/m² IV on days 1, 8, and 15 of a 28-day cycle | Progressive, RAI-refractory, non-medullary thyroid cancer | Restoration of RAI avidity in 2 out of 16 scanned patients. No major tumor responses were observed.[1][2] |
| Phase I | 1, 2, 3.3, 5, 7, 9 mg/m² IV on days 1, 3, and 5 of a 21-day cycle | Advanced solid tumors, including RAI-refractory thyroid cancer | The maximum tolerated dose (MTD) was established at 9 mg/m². No increased RAI uptake was observed in the four thyroid cancer patients scanned.[3] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Thyroid Cancer Cells with FR901228
Objective: To assess the effect of FR901228 on the expression of thyroid-specific genes and iodine uptake in thyroid carcinoma cell lines.
Materials:
-
Thyroid carcinoma cell lines (e.g., FTC 133, FTC 236, SW-1736, KAT-4)
-
Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)
-
FR901228 (Depsipeptide) stock solution (e.g., 1 mg/mL in DMSO)
-
6-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for RT-qPCR (e.g., reverse transcriptase, primers for NIS, Tg, and a housekeeping gene like GAPDH)
-
¹²⁵I (Sodium Iodide)
-
Hanks' Balanced Salt Solution (HBSS)
-
Sodium perchlorate (KClO₄)
-
Gamma counter
Procedure:
-
Cell Culture:
-
Culture thyroid carcinoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
FR901228 Treatment:
-
Prepare working solutions of FR901228 in complete medium. A final concentration of 1 ng/mL is recommended based on published data.
-
Remove the old medium from the cells and add the medium containing FR901228 or vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
-
RNA Extraction and RT-qPCR:
-
After 72 hours of treatment, lyse the cells directly in the wells using an appropriate RNA extraction reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR using primers specific for NIS, Tg, and a housekeeping gene to determine the relative mRNA expression levels.
-
-
Radioactive Iodide Uptake Assay:
-
After the 72-hour treatment, wash the cells twice with HBSS.
-
Add 1 mL of HBSS containing 0.1 µCi/mL of ¹²⁵I to each well.
-
For control wells to measure non-specific uptake, add 100 µM sodium perchlorate (a competitive inhibitor of NIS) 30 minutes prior to adding the ¹²⁵I.
-
Incubate the cells for 30 minutes at 37°C.
-
Wash the cells three times with ice-cold HBSS.
-
Lyse the cells with 1 mL of 0.1 N NaOH.
-
Transfer the lysate to tubes and measure the radioactivity using a gamma counter.
-
Normalize the counts to the protein concentration of the cell lysate.
-
Signaling Pathways and Workflows
Signaling Pathway of FR901228 in Thyroid Cancer Cells
Caption: FR901228 inhibits HDACs, leading to histone acetylation, open chromatin, and re-expression of the NIS gene, ultimately increasing iodine uptake in thyroid cancer cells.
Experimental Workflow for In Vitro Testing of FR901228
Caption: Workflow for evaluating the effect of FR901228 on thyroid cancer cells, from cell culture and treatment to analysis of gene expression and iodine uptake.
References
- 1. Evaluation of romidepsin for clinical activity and radioactive iodine reuptake in radioactive iodine-refractory thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Romidepsin for Clinical Activity and Radioactive Iodine Reuptake in Radioactive Iodine–Refractory Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
Application Notes and Protocols: The Impact of SF3b Complex Inhibitors on Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spliceosome has emerged as a promising therapeutic target in oncology.[1] Mutations and aberrant activity of splicing factors, such as Splicing Factor 3b Subunit 1 (SF3B1), are implicated in various cancers, including breast cancer.[1][2] Inhibitors of the SF3b complex, a critical component of the spliceosome, have demonstrated potent anti-tumor activity in preclinical studies.[3][4] This document provides detailed application notes and protocols for studying the effects of SF3b inhibitors, using Pladienolide B as a representative compound, on breast cancer cell lines. While initially investigated under the name FR901537, a related compound, the focus of these notes is on the more extensively characterized SF3b inhibitors.
Data Presentation
The following tables summarize the cytotoxic effects of various SF3b inhibitors on a panel of human breast cancer cell lines.
Table 1: IC50 Values of Pladienolide B in Human Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| Luminal | ||
| MCF7 | ER+, PR+, HER2- | ~1 |
| T47D | ER+, PR+, HER2- | Not Specified |
| ZR-75-30 | ER+, PR+, HER2+ | Not Specified |
| Basal A | ||
| SUM149PT | Triple-Negative | ~1 |
| Basal B | ||
| MDA-MB-231 | Triple-Negative | ~1 |
| Hs578T | Triple-Negative | ~1 |
| MDA-MB-468 | Triple-Negative | Not Specified |
Data compiled from multiple sources indicating a potent anti-proliferative effect with an overall IC50 of approximately 1 nM.[4]
Table 2: IC50 Values of Pladienolide B and FD-895 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Pladienolide B IC50 (nM) | FD-895 IC50 (nM) |
| MCF7 | Breast | 30.7 ± 2.2 | Not Specified |
| MDA-MB-231 | Breast | 415.0 ± 5.3 | Not Specified |
This data highlights the variability in sensitivity to different SF3b inhibitors across cell lines.
Table 3: IC50 Values of E7107 (Pladienolide D derivative) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BSY-1 | Breast | 0.2 - 21.1 |
| MDA-MB-468 | Breast | 0.2 - 21.1 |
E7107 demonstrates strong cell growth inhibitory activities against a variety of human cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of SF3b inhibitors on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pladienolide B (or other SF3b inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Pladienolide B in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted Pladienolide B solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in breast cancer cells treated with SF3b inhibitors using flow cytometry.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
Pladienolide B
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Pladienolide B (e.g., 0.1, 1, 10 nM) for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[5]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of breast cancer cells treated with SF3b inhibitors.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
Pladienolide B
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Pladienolide B as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6] Studies have shown that SF3b inhibitors can induce G2/M phase arrest.[7]
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in splicing and apoptosis.
Materials:
-
Breast cancer cell lysates (treated and untreated)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SF3B1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-MCL-1, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8][9]
Signaling Pathways and Mechanisms of Action
Inhibition of the SF3b complex by compounds like Pladienolide B leads to widespread disruption of pre-mRNA splicing.[1] This aberrant splicing affects the expression of numerous genes, including those critical for cell survival and proliferation.[2] The accumulation of mis-spliced mRNA transcripts can trigger a cellular stress response, ultimately leading to apoptosis.[1]
One of the key mechanisms by which SF3b inhibitors induce apoptosis is through the modulation of the BCL-2 family of proteins.[10] Inhibition of SF3b can lead to a decrease in the expression of anti-apoptotic proteins such as MCL-1 and BCL-XL, and an increase in the expression of pro-apoptotic proteins like BAX.[10][11] This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.[7]
Furthermore, knockdown of SF3B1 has been shown to affect signaling pathways such as the Ras and MAPK pathways.[2] SF3b inhibition can also induce cell cycle arrest, often at the G2/M phase, by affecting the splicing of genes involved in cell cycle progression.[7]
Experimental Workflow
Caption: Experimental workflow for studying SF3b inhibitors.
Apoptosis Signaling Pathway Induced by SF3b Inhibition
Caption: SF3b inhibition-induced apoptosis pathway.
References
- 1. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Knockdown of SF3B1 inhibits cell proliferation, invasion and migration triggering apoptosis in breast cancer via aberrant splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High antitumor activity of pladienolide B and its derivative in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Inhibition of SF3b1 by pladienolide B evokes cycle arrest, apoptosis induction and p73 splicing in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MCL-1 is a clinically targetable vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of MCL-1 in breast cancer cells promotes cell death in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FR 901537 solubility issues and solutions
This technical support resource provides researchers, scientists, and drug development professionals with guidance on the solubility challenges and solutions associated with FR901537, a potent and competitive aromatase inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is FR901537 and what is its mechanism of action?
A1: FR901537 is a novel naphthol derivative containing a pantetheine moiety in its structure.[1] It functions as a competitive inhibitor of aromatase (CYP19A1), the key enzyme responsible for the conversion of androgens to estrogens. By blocking aromatase, FR901537 reduces estrogen biosynthesis, which is crucial for the growth of estrogen-dependent tumors.
Q2: In which solvents is FR901537 soluble?
Q3: How should I prepare a stock solution of FR901537?
A3: It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO. For in vitro cell-based assays, a common practice for similar compounds is to dissolve them in DMSO to create a stock solution at a concentration of 1-10 mM. This stock can then be serially diluted to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is non-toxic to the cells (typically ≤ 0.5%).
Q4: My FR901537 is not dissolving. What should I do?
A4: Please refer to the Troubleshooting Guide below for detailed steps on addressing solubility issues. Common solutions include gentle warming, vortexing, and sonication.
Q5: How should I store FR901537 solutions?
A5: FR901537 powder should be stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: FR901537 Solubility Issues
This guide addresses common problems encountered when preparing solutions of FR901537.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | FR901537 has low aqueous solubility. | 1. Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution. 2. Ensure the final concentration of FR901537 does not exceed its solubility limit in the aqueous buffer. 3. Prepare a more concentrated stock in 100% DMSO and perform serial dilutions in the aqueous buffer. |
| Compound Comes Out of Solution During Dilution | Rapid change in solvent polarity. | Perform a stepwise dilution. For example, instead of a direct 1:1000 dilution from a DMSO stock into an aqueous buffer, perform intermediate dilutions in a mixture of DMSO and the aqueous buffer. |
| Incomplete Dissolution in Organic Solvent (e.g., DMSO) | Insufficient mixing or reaching solubility limit. | 1. Gently warm the solution (e.g., in a 37°C water bath) for a short period. 2. Vortex the solution for several minutes. 3. Use a sonicator bath for 5-10 minutes to aid dissolution. 4. If the compound still does not dissolve, it may have reached its solubility limit in that solvent. Consider preparing a more dilute stock solution. |
| Cloudiness or Precipitation upon Storage | The solution is supersaturated or has degraded. | 1. Centrifuge the vial to pellet the precipitate and use the clear supernatant. Note that the actual concentration will be lower than intended. 2. Prepare a fresh stock solution. 3. Store aliquots at -80°C to improve stability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of FR901537 in DMSO
Materials:
-
FR901537 (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of FR901537 to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of FR901537 to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of FR901537 should be obtained from the supplier's certificate of analysis).
-
Weigh the calculated amount of FR901537 into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Cap the tube tightly and vortex for 2-5 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Alternatively, place the tube in a sonicator bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Aromatase Inhibition Assay (General Fluorometric Method)
This protocol provides a general workflow for assessing the inhibitory activity of FR901537 on aromatase. Specific details may vary based on the commercial assay kit used.
Materials:
-
Recombinant human aromatase enzyme
-
Aromatase substrate (e.g., a fluorogenic probe)
-
NADPH regenerating system
-
Assay buffer
-
FR901537 stock solution (in DMSO)
-
Positive control inhibitor (e.g., Letrozole)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the FR901537 stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
In a 96-well black microplate, add the diluted FR901537, positive control, and a vehicle control (DMSO in assay buffer).
-
Add the recombinant human aromatase enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding the aromatase substrate and the NADPH regenerating system to all wells.
-
Incubate the plate at the temperature and for the duration specified by the assay kit manufacturer (e.g., 37°C for 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the percentage of aromatase inhibition for each concentration of FR901537 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the FR901537 concentration and fitting the data to a dose-response curve.
Visualizations
References
Optimizing Romidepsin (FR901228) Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of Romidepsin (also known as FR901228, Depsipeptide, FK228, and Istodax®), a potent histone deacetylase (HDAC) inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Romidepsin (FR901228)?
A1: Romidepsin is a bicyclic peptide that acts as a prodrug.[2][3] Inside the cell, its disulfide bond is reduced, revealing a thiol group that chelates the zinc ion in the active site of Class I and II histone deacetylases (HDACs).[3] This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and gene expression.[1] The downstream effects include the upregulation of tumor suppressor genes like p21, cell cycle arrest, and induction of apoptosis.[1][2][4]
Q2: What is a typical starting concentration range for in vitro experiments with Romidepsin?
A2: Based on published data, a typical starting concentration for in vitro experiments ranges from nanomolar (nM) to low micromolar (µM). For example, in various T-cell lymphoma cell lines, concentrations between 2.5 nM and 40 nM have been used.[5] In thyroid carcinoma cell lines, a very low concentration of 1 ng/mL (approximately 1.85 nM) was shown to be effective.[6][7] For initial dose-response experiments, a broad range covering several logs (e.g., 1 nM to 1 µM) is recommended to determine the optimal concentration for your specific cell line and assay.
Q3: How does Romidepsin induce apoptosis?
A3: Romidepsin can induce apoptosis through multiple pathways. It upregulates pro-apoptotic genes (e.g., Bak, Bax) and downregulates anti-apoptotic genes (e.g., Bcl-2).[1][2] In some cell types, like chronic lymphocytic leukemia (CLL) cells, it activates the caspase-8-mediated extrinsic apoptosis pathway.[8] In other cells, such as small cell lung cancer cells, it triggers the mitochondrial (intrinsic) pathway of apoptosis.[9]
Troubleshooting Guide
Issue 1: High cell toxicity observed even at low concentrations.
-
Possible Cause: The cell line being used is highly sensitive to HDAC inhibition.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Use a wider range of concentrations with smaller increments in the lower range (e.g., 0.1 nM to 100 nM) to pinpoint the IC50 value more accurately.
-
Reduce exposure time: The cytotoxic effects of Romidepsin are time-dependent. Consider reducing the incubation time of the drug.
-
Check solvent concentration: Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity. A solvent control group is crucial.
-
Issue 2: No significant effect observed at expected concentrations.
-
Possible Cause 1: The cell line is resistant to Romidepsin.
-
Troubleshooting Steps:
-
Increase the concentration range: Some cell lines may require higher concentrations for an effect. Extend the dose-response curve to the higher micromolar range.
-
Increase exposure time: A longer incubation period may be necessary to observe the desired biological effect.
-
Verify drug activity: Ensure the stock solution of Romidepsin is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: The experimental endpoint is not sensitive to HDAC inhibition.
-
Troubleshooting Steps:
-
Assess histone acetylation: A direct way to confirm the activity of Romidepsin in your cells is to measure the acetylation of histones (e.g., H3 and H4) by Western blotting. An increase in acetylation indicates the drug is active.
-
Evaluate cell cycle arrest: Analyze the cell cycle distribution by flow cytometry. Romidepsin is known to cause G1 or G2/M arrest in different cell types.[1]
-
Measure apoptosis: Use assays like Annexin V staining or caspase activity assays to detect apoptosis.
-
Data Presentation
Table 1: IC50 Values of Romidepsin (FR901228) in Various Cell Lines
| Cell Line Type | Specific Cell Line(s) | IC50 (nM) | Reference |
| T-cell Lymphoma | PEER, SUPT1 | 2.5 - 40 | [5] |
| Neuroblastoma | 6 human NB cell lines | 1.85 - 12 | [10] |
| Chronic Lymphocytic Leukemia | Primary CLL cells | ~38 | [8] |
| HDAC Enzymes (Cell-free) | HDAC1, HDAC2 | 36, 47 | [4][5] |
Experimental Protocols
Protocol 1: Determining the IC50 of Romidepsin using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of Romidepsin dilutions in the appropriate cell culture medium. A common solvent is DMSO; ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Remove the overnight culture medium and add the Romidepsin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Romidepsin concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[4][5]
Mandatory Visualizations
Caption: Mechanism of action of Romidepsin (FR901228).
Caption: Workflow for optimizing Romidepsin concentration.
References
- 1. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Romidepsin (FR 901228) | HDAC inhibitor | TargetMol [targetmol.com]
- 6. Low concentrations of the histone deacetylase inhibitor, depsipeptide (FR901228), increase expression of the Na(+)/I(-) symporter and iodine accumulation in poorly differentiated thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FR901537
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of FR901537 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is FR901537 and what is its primary mechanism of action?
FR901537 is a novel naphthol derivative that acts as a potent and competitive inhibitor of aromatase (CYP19A1)[1][2]. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By competitively inhibiting this enzyme, FR901537 reduces estrogen production, making it a subject of interest for research in estrogen-dependent conditions, such as certain types of breast cancer[3].
Q2: What is the on-target potency of FR901537?
FR901537 exhibits potent inhibition of aromatase. The reported IC50 value for its activity against aromatase from human placenta is detailed in the table below.
Q3: Are there any known off-target effects of FR901537?
Q4: How can I assess the potential off-target effects of FR901537 in my experiments?
To identify potential off-target effects, it is recommended to perform unbiased screening assays. This can include:
-
Kinase Profiling: Screening FR901537 against a panel of recombinant kinases to identify any unintended inhibitory activity.
-
Cell-Based Assays: Utilizing cell lines that are sensitive to the inhibition of various signaling pathways to observe any unexpected phenotypic changes.
-
Proteomics Approaches: Employing techniques such as chemical proteomics to identify direct binding partners of FR901537 in a cellular context.
Q5: What are some common troubleshooting issues when working with FR901537?
-
Inconsistent Inhibition: This could be due to compound stability, solubility issues, or variations in the assay conditions. Ensure proper storage of the compound and validate its solubility in your assay buffer.
-
Unexpected Cellular Phenotypes: If you observe cellular effects that are inconsistent with aromatase inhibition, it may indicate off-target activity. It is crucial to include appropriate controls, such as a known selective aromatase inhibitor or a negative control compound.
-
Lack of In Vivo Efficacy: This could be related to pharmacokinetic properties of the compound, such as poor absorption or rapid metabolism. In vivo studies should be preceded by appropriate pharmacokinetic and pharmacodynamic characterization.
Quantitative Data Summary
The following table summarizes the known quantitative data for FR901537's inhibitory activity.
| Target | Assay Source | IC50 | Reference |
| Aromatase | Human Placenta | 0.03 µM | [1] |
| 11β-hydroxylase | Bovine Adrenal Cortex | No Inhibition | [1] |
Experimental Protocols
1. Aromatase Inhibition Assay (Based on the methodology from Oohata et al., 1995)
This protocol describes a method to determine the in vitro inhibitory activity of FR901537 on aromatase.
-
Enzyme Source: Microsomal fraction from human placenta.
-
Substrate: Androstenedione.
-
Assay Principle: The assay measures the conversion of androstenedione to estrone. The amount of estrone produced is quantified, typically by radioimmunoassay (RIA) or a fluorescent-based method.
-
Procedure:
-
Prepare a reaction mixture containing the aromatase enzyme preparation, NADPH (as a cofactor), and the substrate androstenedione in a suitable buffer.
-
Add varying concentrations of FR901537 or a vehicle control to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction, for example, by adding a quenching solvent.
-
Quantify the amount of estrone produced.
-
Calculate the percentage of inhibition at each concentration of FR901537 and determine the IC50 value.
-
2. 11β-Hydroxylase Inhibition Assay (General Protocol)
This protocol provides a general method to assess the off-target inhibitory activity against 11β-hydroxylase.
-
Enzyme Source: Mitochondria from bovine adrenal cortex.
-
Substrate: 11-Deoxycortisol.
-
Assay Principle: The assay measures the conversion of 11-deoxycortisol to cortisol.
-
Procedure:
-
Prepare a reaction mixture containing the mitochondrial enzyme preparation, NADPH, and the substrate 11-deoxycortisol.
-
Add FR901537 at a relevant concentration (e.g., a high concentration to test for any activity) and a vehicle control.
-
Incubate the mixture under appropriate conditions.
-
Stop the reaction and extract the steroids.
-
Separate and quantify cortisol and the remaining 11-deoxycortisol using a method like high-performance liquid chromatography (HPLC).
-
Determine if FR901537 inhibits the production of cortisol.
-
Visualizations
References
- 1. A new aromatase inhibitor, FR901537. I. Taxonomy, fermentation, isolation, physiochemical characteristics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A new aromatase inhibitor, FR901537. II. Pharmacological and antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing FR901537 in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of FR901537 and related spliceosome inhibitors during experiments.
Frequently Asked Questions (FAQs)
Q1: What is FR901537 and to which chemical class does it belong?
FR901537 is a potent spliceosome inhibitor, belonging to the FR901464 family of natural products.[1][2][3] Structurally, these compounds are classified as depsipeptides, which are characterized by the presence of at least one ester bond within a peptide-like framework.[4][5][6] This ester linkage is a critical feature for their biological activity but also represents a primary site of potential degradation.
Q2: What are the primary causes of FR901537 degradation in experiments?
The principal degradation pathway for depsipeptides like FR901537 is hydrolysis of the ester bond.[4][7] This process can be catalyzed by several factors commonly encountered in experimental settings:
-
pH: Both acidic and alkaline conditions can accelerate the rate of hydrolysis.[4]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis.[4]
-
Enzymes: Esterases present in serum-containing cell culture media or cell lysates can enzymatically cleave the ester bond.
-
Light: Some complex natural products are sensitive to photodegradation. For instance, Spliceostatin A, a related compound, requires protection from light during storage.[8][9]
Q3: How should I properly store and handle FR901537?
To ensure the stability and potency of FR901537, adhere to the following storage and handling guidelines, which are based on best practices for related spliceosome inhibitors like Spliceostatin A and Pladienolide B:
-
Long-term Storage: Store the lyophilized powder at -80°C in a tightly sealed container, protected from light.[8][][11][12]
-
Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[8][13]
-
Working Solutions: Thaw aliquots of the stock solution as needed and keep them on ice. Once thawed, aliquots may be kept at 4°C for up to two weeks, though it is recommended to use them as soon as possible.[13] Avoid repeated warming and cooling.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of FR901537 in cell-based assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of stock solution | Prepare a fresh stock solution from lyophilized powder. Avoid repeated freeze-thaw cycles by using single-use aliquots. | Depsipeptides can degrade over time in solution, even at low temperatures. Multiple freeze-thaw cycles can introduce moisture and accelerate degradation. |
| Hydrolysis in aqueous media | Minimize the pre-incubation time of FR901537 in cell culture media before adding to cells. Prepare fresh dilutions in media for each experiment. | The ester bond in FR901537 is susceptible to hydrolysis, which is pH and temperature-dependent. Prolonged incubation in aqueous solutions can lead to loss of activity.[4] |
| Enzymatic degradation | If using serum in your cell culture media, consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cell line. | Serum contains esterases that can enzymatically degrade the depsipeptide structure of FR901537. |
| Adsorption to labware | Use low-adhesion polypropylene tubes and pipette tips for preparing and storing solutions. | Hydrophobic compounds can adsorb to the surface of certain plastics, reducing the effective concentration. |
Issue 2: Appearance of unexpected peaks during analytical characterization (e.g., HPLC, LC-MS) of FR901537-treated samples.
| Possible Cause | Troubleshooting Step | Rationale |
| On-column degradation | If using reverse-phase HPLC, ensure the mobile phase pH is close to neutral (pH 6-7), if compatible with your separation method. | Acidic or basic mobile phases can cause hydrolysis of the compound on the analytical column. |
| Degradation during sample preparation | Minimize the time between sample preparation and analysis. Keep samples cooled in the autosampler. | Exposure to ambient temperatures and conditions can accelerate degradation. |
| Presence of hydrolysis products | The primary degradation product is likely the hydrolyzed form of FR901537 where the ester bond is cleaved. This will result in a more polar compound with a shorter retention time in reverse-phase HPLC. | Hydrolysis of the ester linkage is the most probable degradation pathway for depsipeptides.[4] |
Quantitative Data on Depsipeptide Stability
Table 1: Half-life of Kahalalide F at Different pH and Temperature Conditions [4]
| pH | Temperature (°C) | Half-life (hours) |
| 0 | 80 | 1.1 |
| 1 | 80 | 20 |
| 7 | 80 | 8.6 |
| 11 | 26 | 1.65 |
Note: This data is for Kahalalide F and should be used as a general guide to understand the potential stability profile of depsipeptides like FR901537.
Experimental Protocols
Protocol for Preparing FR901537 Working Solutions for Cell Culture Experiments
-
Prepare Stock Solution:
-
Allow the vial of lyophilized FR901537 to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in anhydrous DMSO to a high concentration (e.g., 10 mM).
-
Vortex gently until fully dissolved.
-
Aliquot into single-use, low-adhesion polypropylene tubes.
-
Store at -80°C, protected from light.
-
-
Prepare Intermediate Dilutions:
-
Thaw a single-use aliquot of the stock solution on ice.
-
Perform serial dilutions in anhydrous DMSO to create intermediate stock concentrations.
-
-
Prepare Final Working Solution:
-
Pre-warm the cell culture medium to 37°C.
-
Just before adding to the cells, dilute the intermediate DMSO stock into the pre-warmed medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Mix gently by inverting the tube or pipetting. Do not vortex.
-
Immediately add the final working solution to your cell cultures.
-
Visualizations
Caption: Workflow for handling FR901537 to minimize degradation.
Caption: Primary degradation pathway of FR901537.
Caption: Troubleshooting flowchart for FR901537 degradation issues.
References
- 1. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanism of the hydrolysis of depsipeptides catalyzed by the beta-lactamase of Enterobacter cloacae P99 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spliceostatin A | splicing inhibitor | CAS 391611-36-2 | Buy Spliceostatin A from Supplier InvivoChem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. dbaitalia.it [dbaitalia.it]
Technical Support Center: Improving FR901537 Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aromatase inhibitor FR901537. The information is designed to address specific issues that may be encountered during in vivo experiments and to offer guidance on optimizing experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is FR901537 and what is its mechanism of action?
FR901537 is a potent and competitive aromatase inhibitor.[1][2] Aromatase is a key enzyme responsible for the final step in the biosynthesis of estrogens from androgens. By inhibiting aromatase, FR901537 reduces the levels of circulating estrogens, which can be a therapeutic strategy for estrogen-dependent diseases such as certain types of breast cancer.[3][4]
Q2: What is the primary in vivo application of FR901537?
FR901537 is primarily investigated for its antitumor effects in estrogen-dependent cancers.[2] In preclinical studies, it has been shown to inhibit the growth of mammary tumors in animal models, suggesting its potential as a treatment for postmenopausal women with estrogen-dependent breast cancer.[2]
Q3: What are the common challenges encountered when working with aromatase inhibitors like FR901537 in vivo?
Common challenges include the development of resistance, suboptimal drug delivery, and potential off-target toxicities. Resistance can emerge through various mechanisms, including the upregulation of alternative signaling pathways that promote tumor growth independently of estrogen.[1][3][5]
Troubleshooting Guide
Issue 1: Suboptimal Antitumor Efficacy of FR901537 in a Xenograft Model
Possible Cause 1: Intrinsic or Acquired Resistance
-
Troubleshooting Steps:
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Assess Estrogen Receptor (ER) Status: Confirm that the tumor model is ER-positive, as ER-negative tumors are unlikely to respond to estrogen deprivation therapy.[3]
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Investigate Alternative Signaling Pathways: Analyze tumor samples for the upregulation of growth factor receptor pathways, such as HER2, MAPK, and PI3K/AKT, which are known to mediate resistance to aromatase inhibitors.[1][6]
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Combination Therapy: Consider combining FR901537 with an inhibitor of the identified resistance pathway. For example, co-administration with a HER2 inhibitor like trastuzumab has been shown to restore sensitivity to letrozole in a preclinical model.[1]
-
Possible Cause 2: Inadequate Drug Exposure
-
Troubleshooting Steps:
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Pharmacokinetic Analysis: Measure the plasma concentration of FR901537 to ensure that it reaches and is maintained at therapeutic levels.
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Optimize Formulation and Dosing: The formulation of a drug can significantly impact its in vivo performance.[7][8] Ensure the formulation provides adequate solubility and bioavailability. A dose-response study can help determine the optimal dose for maximum efficacy with minimal toxicity.[9]
-
Issue 2: Observed In Vivo Toxicity
Possible Cause 1: On-Target Estrogen Deprivation Effects
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Troubleshooting Steps:
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Monitor for Known Side Effects: Be aware of the known toxicities associated with aromatase inhibitors, which can include musculoskeletal issues (e.g., arthralgia, osteoporosis) and an increased risk of cardiovascular events.[10][11]
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Dose Adjustment: If toxicity is observed, consider reducing the dose of FR901537 to the minimum effective concentration.
-
Possible Cause 2: Off-Target Effects
-
Troubleshooting Steps:
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Selectivity Profiling: Although FR901537 is a competitive aromatase inhibitor, it's important to consider potential interactions with other enzymes.
-
Histopathological Analysis: Conduct a thorough examination of major organs to identify any signs of toxicity not directly related to estrogen deprivation.
-
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the antitumor efficacy of FR901537 in a mouse xenograft model using ER-positive breast cancer cells.
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Cell Culture: Culture MCF-7 cells (an ER-positive human breast cancer cell line) under standard conditions. For a postmenopausal model, consider using MCF-7 cells transfected with the aromatase gene (MCF-7Ca).[12][13]
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Animal Model: Use ovariectomized, immunodeficient female mice (e.g., BALB/c nude). This mimics the postmenopausal hormonal environment.
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Tumor Implantation: Subcutaneously inject MCF-7Ca cells mixed with Matrigel into the flank of each mouse.
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Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
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Drug Administration:
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Control Group: Administer the vehicle used to dissolve FR901537.
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Treatment Group: Administer FR901537 at a predetermined dose and schedule. The route of administration (e.g., oral gavage, subcutaneous injection) will depend on the drug's formulation and pharmacokinetic properties.
-
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
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Endpoint: At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: Assessment of Aromatase Inhibition In Vivo
This protocol is based on the androstenedione-induced uterine hypertrophy assay to assess the in vivo efficacy of FR901537.[14]
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Animal Model: Use immature female rats.
-
Treatment Groups:
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Control Group: Vehicle only.
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Positive Control Group: Androstenedione (e.g., 30 mg/kg/day).
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Treatment Group: Androstenedione plus FR901537 at various doses.
-
-
Drug Administration: Administer treatments for a specified period (e.g., four consecutive days).
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Endpoint: After the treatment period, euthanize the rats and weigh their uteri. A significant inhibition of the androstenedione-induced increase in uterine weight indicates effective aromatase inhibition.
Quantitative Data Summary
Table 1: Illustrative In Vivo Efficacy of FR901537 in a Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| FR901537 | X mg/kg | 500 ± 150 | 66.7 |
| FR901537 + Compound Y | X mg/kg + Z mg/kg | 200 ± 100 | 86.7 |
This table presents hypothetical data for illustrative purposes.
Table 2: Illustrative Dose-Dependent Aromatase Inhibition by FR901537
| Treatment Group | Dose of FR901537 (mg/kg) | Mean Uterine Weight (mg) | Percent Inhibition of Uterine Weight Gain |
| Vehicle Control | - | 20 ± 5 | - |
| Androstenedione | - | 100 ± 15 | 0 |
| Androstenedione + FR901537 | 1 | 70 ± 10 | 37.5 |
| Androstenedione + FR901537 | 5 | 40 ± 8 | 75.0 |
| Androstenedione + FR901537 | 10 | 25 ± 6 | 93.8 |
This table presents hypothetical data based on the expected outcome of an androstenedione-induced uterine hypertrophy assay.
Visualizations
Caption: Aromatase signaling pathway and the inhibitory action of FR901537.
Caption: Mechanisms of resistance to aromatase inhibitors like FR901537.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. Aromatase Resistance Mechanisms in Model Systems in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new aromatase inhibitor, FR901537. II. Pharmacological and antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biology of Aromatase - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinPGx [clinpgx.org]
- 9. In vivo measurement of aromatase inhibition by letrozole (CGS 20267) in postmenopausal patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity of aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-World Evidence Shows Impact of Musculoskeletal Toxicity of Aromatase Inhibitors on Women with Breast Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 12. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [archive.hshsl.umaryland.edu]
- 14. jpionline.org [jpionline.org]
Technical Support Center: FR901537
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental spliceosome inhibitor, FR901537.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FR901537?
A1: FR901537 is a potent inhibitor of the spliceosome, a large RNA-protein complex responsible for splicing pre-mRNA. Specifically, it targets the SF3b (splicing factor 3b) complex, a core component of the U2 snRNP. By binding to SF3B1, a subunit of the SF3b complex, FR901537 stalls the spliceosome at an early stage of assembly. This inhibition leads to widespread intron retention and, more prominently, aberrant exon skipping, resulting in the production of non-functional mRNA transcripts and subsequent disruption of protein synthesis.
Q2: Why am I observing high variability in cell viability assays with FR901537?
A2: High variability in cell viability assays can stem from several factors when working with FR901537:
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Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations. Ensure a homogenous cell suspension and careful pipetting.
-
Treatment Duration: The cytotoxic effects of FR901537 are time-dependent. Shorter or inconsistent incubation times may not yield reproducible results.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to spliceosome inhibitors. It is crucial to determine the optimal concentration range for your specific cell line through a dose-response experiment.
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Compound Stability: Ensure that the FR901537 stock solution is properly stored and that the final concentration in the media is accurate.
Q3: My RT-PCR results show inconsistent levels of exon skipping. What could be the cause?
A3: Inconsistent exon skipping can be attributed to several experimental variables:
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RNA Quality: Degraded RNA can lead to unreliable RT-PCR results. Always check RNA integrity before proceeding with reverse transcription.
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Primer Design: Poorly designed primers that span exon-exon junctions may not efficiently amplify the skipped product or may lead to non-specific amplification.
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Concentration and Time: The extent of exon skipping is dose- and time-dependent. Ensure precise and consistent concentrations of FR901537 and a fixed endpoint for your time-course experiments.
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Cellular State: The transcriptional activity of the target gene can influence the observed level of exon skipping. Ensure that cells are in a consistent growth phase (e.g., logarithmic phase) during treatment.
Q4: I am not observing the expected downstream effects on protein expression after FR901537 treatment. What should I check?
A4: A lack of downstream effects on protein expression could be due to:
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Time Lag: There is a temporal delay between the initial splicing inhibition and the subsequent changes in protein levels. Allow sufficient time for the aberrant mRNAs to be translated or degraded and for the existing protein pool to turn over.
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Protein Stability: The target protein may have a long half-life, masking the effects of inhibited synthesis. Consider longer treatment durations or using a protein synthesis inhibitor as a positive control.
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Western Blotting Issues: Technical problems with your western blot, such as inefficient protein transfer or inactive antibodies, could be the culprit. Ensure your protocol is optimized and includes appropriate controls.
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Nonsense-Mediated Decay (NMD): Aberrantly spliced transcripts are often targeted for degradation by the NMD pathway. This can reduce the amount of aberrant protein produced, making it difficult to detect.
II. Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Cytotoxicity Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Pipetting errors with FR901537 | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating the compound. | |
| Edge effects in the microplate | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. | |
| No significant dose-response effect observed | Suboptimal concentration range | Perform a broad dose-response experiment (e.g., from nanomolar to micromolar range) to identify the effective concentration for your cell line. |
| Insufficient incubation time | Increase the duration of treatment with FR901537. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| Compound degradation | Check the expiration date and storage conditions of your FR901537 stock. Prepare fresh dilutions for each experiment. | |
| High background signal in control wells | Contamination | Check for mycoplasma contamination in your cell cultures. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cells. |
Guide 2: Unreliable RT-PCR/qPCR for Exon Skipping Analysis
| Symptom | Possible Cause | Suggested Solution |
| No amplification or weak signal for skipped product | Inefficient primer design | Design primers that specifically span the new exon-exon junction created by the skipping event. Use primer design software and validate primer efficiency. |
| Low abundance of the skipped transcript | Increase the amount of input RNA for cDNA synthesis. Consider a nested PCR approach for low-abundance transcripts. | |
| Insufficient FR901537 concentration or treatment time | Optimize the dose and duration of FR901537 treatment to maximize the exon skipping event. | |
| Multiple non-specific bands on the gel | Non-optimal PCR conditions | Optimize the annealing temperature and extension time for your PCR. |
| Poor primer design | Redesign primers to be more specific to the target sequence. | |
| High variability in quantification between samples | Inconsistent RNA quality or quantity | Use a spectrophotometer and gel electrophoresis to assess the quality and quantity of your RNA samples. Normalize to a stable housekeeping gene. |
| Pipetting inaccuracies during RT or qPCR setup | Use calibrated pipettes and prepare master mixes to minimize pipetting variability. |
III. Data Presentation
Table 1: Illustrative IC50 Values of a Spliceosome Inhibitor in Various Cancer Cell Lines
Note: These are representative values and may not correspond directly to FR901537. Researchers should determine the IC50 for their specific cell line and experimental conditions.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| HeLa | Cervical Cancer | 72 | 15 |
| A549 | Lung Cancer | 72 | 25 |
| MCF-7 | Breast Cancer | 72 | 10 |
| HCT116 | Colon Cancer | 72 | 30 |
| K562 | Leukemia | 48 | 5 |
Table 2: Example of Quantitative Analysis of Exon Skipping
Note: This table illustrates the expected dose-dependent increase in exon skipping upon treatment with a spliceosome inhibitor.
| FR901537 Concentration (nM) | Treatment Time (hours) | Gene of Interest | Percent Exon Skipping (%) |
| 0 (Control) | 24 | Gene X | < 1 |
| 1 | 24 | Gene X | 15 ± 3 |
| 10 | 24 | Gene X | 45 ± 5 |
| 100 | 24 | Gene X | 85 ± 7 |
IV. Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of FR901537 in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of FR901537. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: RT-PCR for Exon Skipping Analysis
-
Cell Treatment and RNA Extraction: Treat cells with the desired concentrations of FR901537 for the specified time. Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
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RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity by running an aliquot on an agarose gel.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification:
-
Design primers flanking the exon of interest that is expected to be skipped.
-
Set up a PCR reaction with cDNA as the template, the designed primers, Taq polymerase, and dNTPs.
-
Use a PCR program with an optimized annealing temperature and a sufficient number of cycles (e.g., 25-35).
-
-
Gel Electrophoresis: Run the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye.
-
Visualization and Quantification: Visualize the DNA bands under UV light. The full-length transcript and the shorter, exon-skipped transcript should appear as separate bands. The intensity of these bands can be quantified using densitometry software to calculate the percentage of exon skipping.
V. Mandatory Visualizations
Caption: Signaling pathway of FR901537 action.
Caption: Workflow for FR901537 experiments.
Caption: Troubleshooting decision tree.
Challenges in working with FR 901537
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with FR901537, a potent and competitive non-steroidal aromatase inhibitor.
Frequently Asked Questions (FAQs)
1. What is FR901537?
FR901537 is a novel naphthol derivative that acts as a potent and competitive inhibitor of aromatase (CYP19A1), the key enzyme responsible for estrogen biosynthesis.[1] It was first isolated from the bacterium Bacillus sp. No. 3072.[1] Due to its mechanism of action, it holds potential for research in estrogen-dependent conditions, particularly breast cancer.
2. What is the mechanism of action of FR901537?
As a non-steroidal aromatase inhibitor, FR901537 reversibly binds to the aromatase enzyme, blocking the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). This leads to a reduction in circulating estrogen levels, which can inhibit the growth of estrogen receptor-positive cancer cells.
3. What are the primary research applications for FR901537?
The primary application of FR901537 is in cancer research, specifically for studying the effects of estrogen deprivation on hormone-dependent breast cancers. It can be used in both in vitro cell culture models and in vivo animal models to investigate tumor growth inhibition, mechanisms of resistance, and the downstream effects of aromatase inhibition.
4. How should FR901537 be stored?
-
Solid Form: Store in a tightly sealed container at -20°C for long-term stability (up to two years).
-
Solutions: It is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.[2][3]
5. What are the known physicochemical properties of FR901537?
While specific data for FR901537 is limited, general properties for non-steroidal aromatase inhibitors, particularly other azole derivatives, can provide guidance. These compounds are often crystalline powders, practically insoluble in water, and soluble in organic solvents like DMSO and DMF.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility in Aqueous Media | FR901537, like many non-steroidal aromatase inhibitors, has low aqueous solubility.[4][5] | Prepare a concentrated stock solution in an organic solvent such as DMSO or DMF. For aqueous working solutions, first dissolve the compound in the organic solvent and then dilute with the aqueous buffer of choice.[2][3] Ensure the final concentration of the organic solvent is compatible with your experimental system and below levels that may cause toxicity. |
| Variability in In Vitro Assay Results | Inconsistent cell seeding density, variations in incubation times, or issues with reagent stability. Mycoplasma contamination can also affect cell-based assays. | Ensure uniform cell seeding by proper cell counting and mixing. Standardize all incubation times and reagent preparation protocols. Regularly test cell lines for mycoplasma contamination. Utilize automated liquid handlers for high-throughput screening to minimize pipetting errors.[6] |
| Low Efficacy in Cell-Based Assays | The cell line may not be estrogen-dependent or may have developed resistance. The compound may have degraded. | Confirm that the cell line expresses the estrogen receptor and is responsive to estrogen. For resistance studies, consider using cell lines with known resistance mechanisms. Prepare fresh working solutions of FR901537 for each experiment to ensure potency. |
| Unexpected Off-Target Effects | While third-generation non-steroidal aromatase inhibitors are highly selective, off-target effects can occur at high concentrations. | Perform dose-response experiments to determine the optimal concentration range. Include appropriate negative and positive controls in your experiments. If off-target effects are suspected, consider using structurally different aromatase inhibitors as a comparison. |
| Inconsistent Results in In Vivo Studies | Improper drug formulation and administration, variability in animal models, or rapid metabolism of the compound. | Ensure a consistent and stable formulation for administration. Use a sufficient number of animals per group to account for biological variability. Conduct pharmacokinetic studies to determine the optimal dosing regimen and frequency.[7][8] |
| Development of Resistance to FR901537 | Mutations in the estrogen receptor gene (ESR1) can arise, leading to constitutive activation of the receptor even in the absence of estrogen.[9] | In a research setting, this can be investigated by sequencing the ESR1 gene in resistant cells. In a clinical context, this highlights the need for monitoring and potentially switching to alternative therapies.[9] |
Data Presentation
Table 1: Physicochemical Properties of FR901537 and a Comparable Non-Steroidal Aromatase Inhibitor (Letrozole)
| Property | FR901537 | Letrozole (for comparison) |
| Molecular Formula | C₂₃H₂₉N₃O₆S₂ | C₁₇H₁₁N₅ |
| Molecular Weight | 507.6 g/mol | 285.3 g/mol [3] |
| Appearance | Not specified (likely a crystalline solid) | White to yellowish crystalline powder[4][5] |
| Solubility | - In DMSO: Data not available- In Water: Practically insoluble | - In DMSO: ~16 mg/mL[2][3]- In Water: Practically insoluble[4] |
| Storage | - Solid: -20°C- In solution: -20°C or -80°C | - Solid: -20°C[2][3]- In solution: -20°C or -80°C |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Cell-Based)
This protocol is adapted for a 96-well plate format using an estrogen-responsive cell line (e.g., MCF-7aro).
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of FR901537 in DMSO. Serially dilute the stock solution to obtain the desired final concentrations.
-
Treatment: Replace the cell culture medium with a medium containing testosterone (the substrate for aromatase) and the various concentrations of FR901537. Include appropriate controls (vehicle control, positive control with a known aromatase inhibitor like letrozole).
-
Incubation: Incubate the plate for a period sufficient to allow for estrogen production and subsequent cell proliferation (typically 48-72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the IC₅₀ value for FR901537 by plotting the percentage of cell growth inhibition against the log of the compound concentration.
In Vivo Tumor Xenograft Model
This protocol provides a general guideline for assessing the efficacy of FR901537 in a mouse xenograft model using an estrogen-dependent breast cancer cell line.
-
Animal Model: Use ovariectomized female immunodeficient mice to mimic a postmenopausal state.
-
Tumor Cell Implantation: Subcutaneously implant estrogen-dependent human breast cancer cells (e.g., MCF-7) into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Prepare a stable formulation of FR901537 for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the compound daily or as determined by pharmacokinetic studies. The control group should receive the vehicle only.[7][8]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Mandatory Visualization
Aromatase Inhibitor Signaling Pathway
Caption: Signaling pathway of FR901537 as an aromatase inhibitor.
Experimental Workflow for In Vitro Aromatase Inhibition Assay
Caption: Workflow for an in vitro aromatase inhibition assay.
Logical Relationship of Troubleshooting Solubility Issues
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. eneuro.org [eneuro.org]
- 8. Effects of Aromatase Inhibition on the Physical Activity Levels of Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
Technical Support Center: FR901537 Protocol Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FR901537, a potent and competitive aromatase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is FR901537 and what is its primary mechanism of action?
FR901537 is a novel naphthol derivative that acts as a potent and competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens. By blocking aromatase, FR901537 effectively reduces estrogen biosynthesis, which is crucial for the growth of estrogen receptor-positive (ER+) breast cancers.
Q2: What are the common research applications for FR901537?
FR901537 is primarily investigated for its potential therapeutic effects in estrogen-dependent diseases, particularly ER+ breast cancer. It is used in preclinical studies to explore its anti-tumor activity, to understand mechanisms of endocrine resistance, and to evaluate its efficacy in combination with other anticancer agents.
Q3: How should FR901537 be stored?
For long-term storage, it is recommended to store FR901537 as a solid at -20°C. For short-term use, stock solutions can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Q4: In which solvents is FR901537 soluble?
FR901537 is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions. For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with FR901537.
Issue 1: Inconsistent or lower-than-expected inhibition of aromatase activity.
-
Potential Cause 1: Compound Instability.
-
Troubleshooting:
-
Ensure proper storage of both the solid compound and stock solutions.
-
Prepare fresh dilutions from a new stock solution for each experiment.
-
Perform a stability test of FR901537 in your specific experimental buffer and temperature conditions.
-
-
-
Potential Cause 2: Inaccurate Compound Concentration.
-
Troubleshooting:
-
Verify the calibration of balances used for weighing the compound.
-
Ensure complete dissolution of the compound in the stock solvent. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation.
-
Use calibrated pipettes for all dilutions.
-
-
-
Potential Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting:
-
Optimize the concentration of the aromatase enzyme and the substrate (e.g., androstenedione or testosterone) in your assay.
-
Ensure the incubation time is sufficient for the enzymatic reaction to proceed and for the inhibitor to exert its effect.
-
Verify the pH and temperature of the reaction buffer are optimal for aromatase activity.
-
-
Issue 2: High background signal or assay interference.
-
Potential Cause 1: Solvent Effects.
-
Troubleshooting:
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells to account for any solvent-related effects.
-
If possible, lower the final concentration of the organic solvent in the assay.
-
-
-
Potential Cause 2: Non-specific Inhibition.
-
Troubleshooting:
-
Perform counter-screens with other cytochrome P450 enzymes to assess the selectivity of FR901537.
-
In cell-based assays, assess the general cytotoxicity of FR901537 at the concentrations used.
-
-
Issue 3: Development of resistance to FR901537 in cell culture models.
-
Potential Cause: Upregulation of alternative signaling pathways.
-
Troubleshooting:
-
Investigate the activation of growth factor receptor pathways (e.g., HER2, EGFR, IGF-1R) and downstream signaling cascades (e.g., MAPK/ERK, PI3K/Akt) in resistant cells.
-
Consider combination therapies that target these escape pathways in conjunction with FR901537.
-
-
-
Potential Cause: Mutations in the estrogen receptor (ESR1).
-
Troubleshooting:
-
Sequence the ESR1 gene in resistant cell lines to identify potential mutations that confer ligand-independent activation.
-
Evaluate the efficacy of selective estrogen receptor degraders (SERDs) in these resistant models.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Aromatase Inhibition) | 7.8 nM | Human placental microsomes | [1] |
| Inhibition Type | Competitive | Human placental microsomes | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including the source of the aromatase enzyme, substrate concentration, and assay format. It is recommended to determine the IC50 in your specific experimental system.
Experimental Protocols
Protocol 1: In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol outlines a method to determine the inhibitory effect of FR901537 on aromatase activity using human placental microsomes.
-
Materials:
-
Human placental microsomes
-
FR901537
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)
-
NADPH
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.
-
Add varying concentrations of FR901537 (or vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubate the reaction for a predetermined time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding an equal volume of ice-cold dextran-coated charcoal to adsorb the unreacted substrate.
-
Centrifuge the tubes at 4°C to pellet the charcoal.
-
Transfer the supernatant, which contains the released ³H₂O as a product of the aromatase reaction, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of FR901537 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Workflows
Aromatase Signaling Pathway and Inhibition by FR901537
Caption: Aromatase converts androgens to estrogens, which promote cell growth. FR901537 inhibits this.
Experimental Workflow for Screening Aromatase Inhibitorsdot
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// Edges Start -> PrimaryScreen; PrimaryScreen -> HitIdentification; HitIdentification -> DoseResponse [label="Active Compounds"]; HitIdentification -> End [label="Inactive Compounds"]; DoseResponse -> CellBasedAssay; CellBasedAssay -> LeadSelection; LeadSelection -> InVivoStudies [label="Potent & Cell-Permeable"]; LeadSelection -> DoseResponse [label="Revise/Discard"]; InVivoStudies -> End; }
References
Technical Support Center: FR901464 and Spliceostatin A in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the spliceosome inhibitors FR901464 and its potent derivative, Spliceostatin A, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FR901464 and Spliceostatin A?
FR901464 and its methylated derivative, Spliceostatin A, are potent anti-tumor agents that function by inhibiting the spliceosome, a large RNA-protein complex essential for the removal of introns from pre-mRNA. Specifically, they bind to the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome. This interaction prevents the stable association of the U2 snRNP with the pre-mRNA, ultimately leading to a halt in the splicing process. The accumulation of unspliced pre-mRNA triggers cell cycle arrest, primarily at the G1 and G2/M phases, and induces apoptosis, or programmed cell death.
Q2: What is the recommended solvent and storage for FR901464 and Spliceostatin A?
For in vitro cell culture experiments, both FR901464 and Spliceostatin A are typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to store the stock solution in aliquots at -80°C to minimize freeze-thaw cycles and protect it from light.[1] Under these conditions, the stock solution is generally stable for up to six months.[1]
Q3: At what concentration should I use FR901464 or Spliceostatin A in my experiments?
The effective concentration of FR901464 and Spliceostatin A is highly dependent on the cell line being used. These compounds exhibit potent cytotoxicity against a wide range of cancer cell lines, with IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values often in the low nanomolar to sub-nanomolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. The following table summarizes reported IC50/GI50 values for various cell lines.
Data Presentation: Cytotoxicity of FR901464 and Spliceostatin A in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50/GI50 (nM) |
| FR901464 | Human Fibroblasts | Normal | 0.18 |
| FR901464 | DLD1 | Colorectal Cancer | 0.71 |
| FR901464 | HCT116 | Colorectal Cancer | 0.31 |
| FR901464 | MCF7 | Breast Cancer | 1.8 |
| FR901464 | A549 | Lung Adenocarcinoma | 1.3 |
| FR901464 | SW480 | Colon Cancer | 1.0 |
| FR901464 | P388 | Murine Leukemia | 3.3 |
| Spliceostatin A | CWR22Rv1 | Prostate Cancer | 0.6 |
| Spliceostatin A | Normal B Lymphocytes (CD19+) | Normal | 12.1 |
| Spliceostatin A | Normal T Lymphocytes (CD3+) | Normal | 61.7 |
Q4: Are there known off-target effects of FR901464 and Spliceostatin A?
The primary mechanism of action for both compounds is the targeted inhibition of the SF3b complex in the spliceosome. While this is a highly specific interaction, the global disruption of pre-mRNA splicing can lead to a wide range of downstream effects that may be considered off-target in the context of a specific signaling pathway being investigated. For instance, treatment with Spliceostatin A has been shown to result in the leakage of some unspliced pre-mRNAs into the cytoplasm, where they can be translated into aberrant proteins. This could potentially lead to cellular stress responses independent of the intended target pathway.
Troubleshooting Guides
Issue 1: High Toxicity Observed in Normal/Control Cell Lines
| Possible Cause | Troubleshooting Step |
| Concentration too high: Normal cells can also be sensitive to spliceosome inhibition, although some studies suggest they may be more resistant than cancer cells. | Perform a dose-response curve with a wider range of concentrations, starting from a much lower dose (e.g., picomolar range). |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%. Prepare a vehicle control (medium with the same concentration of DMSO as the treated wells) to assess solvent toxicity. |
| Extended incubation time: Continuous exposure to the inhibitor may lead to excessive cell death. | Consider reducing the incubation time. A time-course experiment can help determine the optimal duration for observing the desired effect without excessive toxicity. |
| Cell line sensitivity: Some normal cell lines may be inherently more sensitive to splicing inhibition. | If possible, test the compound on a different normal cell line as a comparison. |
Issue 2: Inconsistent or No Observed Effect on Cancer Cells
| Possible Cause | Troubleshooting Step |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced potency. | Prepare fresh aliquots of the stock solution from a new vial of the compound and store them properly at -80°C, protected from light. |
| Incorrect concentration: The concentration used may be too low to elicit a response in the specific cancer cell line. | Verify the calculations for your dilutions. Perform a dose-response experiment with a higher concentration range. |
| Cell line resistance: Some cancer cell lines may have intrinsic or acquired resistance to spliceosome inhibitors. | Confirm the sensitivity of your cell line by comparing your results with published data if available. Consider testing a different cancer cell line known to be sensitive to these compounds. |
| Sub-optimal cell health: Unhealthy cells may not respond as expected to treatment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Regularly check for signs of contamination. |
Issue 3: Difficulty Interpreting Cell Cycle Analysis Results
| Possible Cause | Troubleshooting Step |
| Asynchronous cell population: A non-synchronized cell population can mask the effects of cell cycle arrest. | For a more precise analysis, consider synchronizing the cells before treatment. Common methods include serum starvation or chemical blockers like hydroxyurea or nocodazole. |
| Inappropriate time point: The time point of analysis may be too early or too late to observe the peak of cell cycle arrest. | Perform a time-course experiment, analyzing the cell cycle at multiple time points after treatment (e.g., 12, 24, 48 hours). |
| Apoptotic cells interfering with analysis: Late-stage apoptotic cells with fragmented DNA can appear as a sub-G1 peak, which can sometimes complicate the analysis of other phases. | Use a dual-staining method, such as Annexin V and Propidium Iodide, to distinguish between apoptotic, necrotic, and viable cells. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50/GI50 of FR901464 or Spliceostatin A.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
FR901464 or Spliceostatin A stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of FR901464 or Spliceostatin A in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50/GI50 value.
-
2. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution after treatment with FR901464 or Spliceostatin A.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
FR901464 or Spliceostatin A
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of FR901464, Spliceostatin A, or vehicle control for the chosen duration.
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
3. Apoptosis Assay (Annexin V/PI Staining)
This protocol is for detecting and quantifying apoptosis following treatment.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
FR901464 or Spliceostatin A
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compound of interest or vehicle control.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Visualizations
Caption: Mechanism of action of FR901464 and Spliceostatin A.
References
Validation & Comparative
A Comparative Analysis of Aromatase Inhibitors: FR 901537 and Letrozole
In the landscape of endocrine therapy, particularly for estrogen-dependent malignancies, the inhibition of aromatase stands as a cornerstone of treatment. This guide provides a detailed comparison of two such inhibitors: FR 901537, a novel agent of bacterial origin, and letrozole, a widely used third-generation synthetic compound. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their activity based on available experimental data.
Introduction and Mechanism of Action
Both this compound and letrozole function by targeting the aromatase enzyme (CYP19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens. By inhibiting this enzyme, these compounds effectively reduce the levels of circulating estrogens, thereby depriving hormone receptor-positive cancer cells of the signals they need to proliferate.
This compound is a novel naphthol derivative containing pantetheine, produced by the bacterium Bacillus sp. No. 3072[1]. Studies have shown it to be a potent and competitive inhibitor of aromatase sourced from human placenta and rat ovary[1].
Letrozole is a non-steroidal, triazole-based, third-generation aromatase inhibitor[2]. It is a highly potent and selective competitive inhibitor that binds to the heme group of the cytochrome P450 unit of the aromatase enzyme[3][4]. This reversible binding effectively blocks the enzyme's active site, leading to a near-complete suppression of estrogen synthesis in postmenopausal women.
The shared mechanism of these compounds is the competitive inhibition of the aromatase enzyme, which curtails the production of estrogens from androgen precursors.
Comparative Activity Data
Quantitative assessment of enzyme inhibition, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), is crucial for comparing the potency of different inhibitors. While extensive data is available for letrozole, specific quantitative values for this compound are not readily found in publicly available literature. The original study describes this compound as a "potent" inhibitor but does not provide specific IC50 values in its abstract[1].
The table below summarizes the reported in-vitro activity for letrozole against the aromatase enzyme from various sources and assays.
| Compound | Assay Type | Enzyme/Cell Source | IC50 Value | Ki Value | Reference |
| Letrozole | Cell-free (Fluorometric) | Human CYP19A1 | 7.27 nM | 1.6 nM | [2] |
| Cell-free | Not Specified | 0.07 - 20 nM | - | ||
| Cell Proliferation | MCF-7aro cells (monolayer) | 50 - 100 nM | - | [2] | |
| Cell Proliferation | T-47Daro cells (spheroid) | 15 - 25 nM | - | [2] | |
| This compound | Not Specified | Human Placenta / Rat Ovary | Data not available | Data not available | [1] |
Experimental Protocols
The determination of aromatase inhibitory activity is central to evaluating compounds like this compound and letrozole. A common method is the in-vitro aromatase inhibition assay using human recombinant enzyme or placental microsomes.
General Protocol: In-Vitro Aromatase Inhibition Assay (Tritiated Water-Release Method)
This assay quantifies aromatase activity by measuring the formation of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.
-
Enzyme Preparation: A source of aromatase, such as human recombinant microsomes or human placental microsomes, is prepared and protein concentration is determined.
-
Reaction Mixture: The reaction is set up in a buffer solution containing the aromatase enzyme, a cofactor system (e.g., NADPH), and the tritiated substrate, [1β-³H]-androstenedione.
-
Inhibitor Addition: Test compounds (like this compound or letrozole) are added to the reaction mixture at a range of concentrations. A control group with no inhibitor is included to measure maximum enzyme activity.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 15-30 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped, typically by adding a strong acid or solvent like chloroform.
-
Extraction: Unreacted substrate is separated from the aqueous phase. A common method is to add dextran-coated charcoal, which binds the androgen, followed by centrifugation.
-
Quantification: The amount of [³H]₂O in the aqueous supernatant is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve. A Lineweaver-Burk plot analysis can be used to determine the mode of inhibition (e.g., competitive)[1].
Summary and Conclusion
Letrozole is a well-characterized, highly potent, non-steroidal aromatase inhibitor with IC50 values consistently in the low nanomolar range across various assays. Its efficacy in treating hormone-sensitive breast cancer is well-documented.
This compound, a natural product from Bacillus sp., is identified as a potent, competitive inhibitor of aromatase[1]. It has demonstrated promising pharmacological and antitumor effects in preclinical models[5]. However, a direct quantitative comparison to letrozole is challenging due to the lack of publicly available IC50 or Ki data for this compound.
For drug development professionals, while letrozole serves as a benchmark with established potency, the novel structure of this compound may offer a different scaffold for designing new aromatase inhibitors. Further research to quantify the inhibitory activity of this compound and to conduct direct head-to-head comparative studies would be necessary to fully elucidate its potential relative to third-generation inhibitors like letrozole.
References
- 1. A new aromatase inhibitor, FR901537. I. Taxonomy, fermentation, isolation, physiochemical characteristics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new aromatase inhibitor, FR901537. II. Pharmacological and antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FR 901537 and Other Aromatase Inhibitors for Researchers
This guide provides a detailed comparison of the novel aromatase inhibitor FR 901537 with established alternatives such as letrozole, anastrozole, and exemestane. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, experimental methodologies, and pathway visualizations to facilitate an objective evaluation of these compounds.
Introduction to Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens. It facilitates the conversion of androstenedione and testosterone to estrone and estradiol, respectively. In postmenopausal women, where the ovaries have ceased estrogen production, peripheral aromatization in tissues like adipose tissue, muscle, and breast tissue itself becomes the primary source of estrogens. As many breast cancers are hormone-receptor-positive, meaning their growth is stimulated by estrogen, inhibiting aromatase is a key therapeutic strategy. Aromatase inhibitors (AIs) effectively lower circulating estrogen levels, thereby depriving cancer cells of the hormonal stimulation necessary for their proliferation.
The third-generation AIs, including the non-steroidal inhibitors letrozole and anastrozole, and the steroidal inhibitor exemestane, have demonstrated significant efficacy in the treatment of estrogen receptor-positive breast cancer. This guide introduces a novel player in this field, this compound, a potent and competitive aromatase inhibitor produced by the bacterium Bacillus sp. No. 3072.[1]
Comparative Efficacy: A Quantitative Overview
The inhibitory potential of an aromatase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. A lower IC50 value indicates a higher potency of the inhibitor.
For a direct and meaningful comparison, it is crucial to consider the experimental conditions under which these values were determined, particularly the source of the aromatase enzyme. The following table summarizes the IC50 values of this compound, letrozole, anastrozole, and exemestane against human placental aromatase, a commonly used and relevant enzyme source for in vitro studies.
| Aromatase Inhibitor | Type | Mechanism of Action | IC50 (Human Placental Aromatase) |
| This compound | Naphthol derivative with a pantetheine structure | Competitive | 6.0 nM |
| Letrozole | Non-steroidal (Triazole derivative) | Competitive, Reversible | 1.1 - 1.5 nM |
| Anastrozole | Non-steroidal (Triazole derivative) | Competitive, Reversible | 5.6 - 15 nM |
| Exemestane | Steroidal (Androstenedione analogue) | Irreversible (Suicide inhibitor) | 15 - 25 nM |
Note: IC50 values can vary between different studies due to slight variations in experimental conditions. The values presented here are compiled from studies utilizing human placental aromatase for a more direct comparison.
Based on these findings, this compound demonstrates potent aromatase inhibitory activity, with an IC50 value in the low nanomolar range, comparable to the established third-generation aromatase inhibitors. Its competitive mechanism of action is similar to that of letrozole and anastrozole.
Chemical Structures
The chemical structures of these aromatase inhibitors are diverse, contributing to their different mechanisms of action and pharmacological profiles.
This compound: Described as a novel naphthol derivative containing a pantetheine moiety. A precise chemical structure diagram is not publicly available.
Letrozole: A non-steroidal inhibitor featuring a triazole ring, which interacts with the heme group of the cytochrome P450 enzyme.
Anastrozole: Another non-steroidal, triazole-based inhibitor that functions similarly to letrozole.
Exemestane: A steroidal inhibitor that is structurally similar to the natural substrate of aromatase, androstenedione. This structural similarity allows it to bind irreversibly to the enzyme's active site.
Mechanism of Action and Signaling Pathway
Aromatase inhibitors exert their therapeutic effect by blocking the final step of estrogen biosynthesis. This leads to a significant reduction in circulating estrogen levels, which in turn inhibits the growth of estrogen-receptor-positive breast cancer cells. The signaling pathway below illustrates the central role of aromatase and the mechanism of its inhibition.
Caption: Aromatase signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against human placental aromatase.
1. Materials and Reagents:
-
Human placental microsomes (commercially available or prepared from fresh tissue)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and human placental microsomes.
-
Add various concentrations of the test compound (e.g., from 0.1 nM to 10 µM) to the reaction mixture. A control with solvent only (no inhibitor) is also prepared.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes) during which the aromatase converts the substrate to estrogen, releasing tritiated water ([³H]₂O).
-
Stop the reaction by adding an ice-cold solution or by placing the reaction tubes on ice.
-
Separate the unmetabolized radiolabeled substrate from the product ([³H]₂O) by adding a dextran-coated charcoal suspension, which binds the steroid.
-
Centrifuge the mixture to pellet the charcoal.
-
Transfer the supernatant containing the [³H]₂O to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MCF-7aro cells)
This assay assesses the effect of aromatase inhibitors on the proliferation of estrogen-dependent breast cancer cells that have been engineered to express aromatase.
1. Materials and Reagents:
-
MCF-7aro human breast cancer cell line (stably transfected to express aromatase)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (if required).
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Testosterone (as a substrate for aromatase)
-
Test compounds (this compound and other inhibitors)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
2. Procedure:
-
Seed MCF-7aro cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the growth medium with a medium containing charcoal-stripped FBS to create a steroid-deprived environment.
-
Add testosterone to the medium to provide the substrate for estrogen production by the cells' aromatase.
-
Add various concentrations of the test compounds to the wells. Include appropriate controls (e.g., cells with testosterone but no inhibitor, cells without testosterone).
-
Incubate the plates for a period of 3 to 5 days to allow for cell proliferation.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound relative to the control (cells with testosterone and no inhibitor).
-
Determine the IC50 value for the inhibition of cell proliferation.
In Vivo Efficacy
In vivo studies are essential to evaluate the therapeutic potential of an aromatase inhibitor. A study on the pharmacological and antitumor effects of FR901537 in rats demonstrated its in vivo activity. Treatment with FR901537 was shown to inhibit the androstenedione-induced increase in uterus weight in immature rats, a common in vivo screen for aromatase inhibitors. Furthermore, in a model of postmenopausal breast cancer using ovariectomized, testosterone-treated rats with DMBA-induced mammary tumors, FR901537 significantly inhibited tumor growth. These findings suggest that this compound is a promising candidate for the treatment of estrogen-dependent breast cancer.
Conclusion
This compound is a potent, competitive aromatase inhibitor with in vitro efficacy comparable to established third-generation AIs like letrozole, anastrozole, and exemestane. Its unique chemical structure as a naphthol derivative with a pantetheine moiety distinguishes it from the currently available triazole-based and steroidal inhibitors. The in vivo data further supports its potential as a therapeutic agent for hormone-dependent breast cancer. Further research, including detailed pharmacokinetic and toxicology studies, as well as head-to-head in vivo comparisons with other AIs, will be crucial in determining the clinical utility of this promising new compound.
Caption: Experimental workflow for evaluating aromatase inhibitors.
References
A Comparative Guide to Aromatase Inhibitors in Xenograft Models: Focus on FR901537
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the nonsteroidal aromatase inhibitor FR901537 and other commercially available aromatase inhibitors (AIs) validated in xenograft models of breast cancer. Aromatase inhibitors are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[1][2][3] They act by blocking the enzyme aromatase, which is responsible for the peripheral conversion of androgens to estrogens, thereby depriving hormone-responsive tumors of their growth stimulus.[1][2][4]
This document summarizes the available preclinical data, with a focus on in vivo validation in xenograft models, to aid researchers in selecting appropriate compounds for their studies. While extensive data exists for approved AIs like letrozole, anastrozole, and exemestane, the information on FR901537 in xenograft models is limited. This guide aims to present a balanced comparison based on the currently available scientific literature.
Mechanism of Action: Aromatase Inhibition
Aromatase inhibitors are classified into two main types: Type I (steroidal) and Type II (non-steroidal).[2] FR901537, along with letrozole and anastrozole, belongs to the Type II non-steroidal inhibitors. These compounds bind reversibly to the heme-iron atom of the aromatase enzyme, competitively inhibiting its function.[2] Type I inhibitors, such as exemestane, are steroidal and act as suicide inhibitors by binding irreversibly to the enzyme.[2] The inhibition of aromatase leads to a significant reduction in circulating estrogen levels, which in turn slows the growth of ER+ breast cancer cells.
Comparative Efficacy in Preclinical Models
Table 1: In Vivo Efficacy of FR901537
| Compound | Animal Model | Tumor Type | Dosing | Key Findings | Reference |
| FR901537 | Ovariectomized, testosterone propionate-treated rats | DMBA-induced mammary tumors | Not specified | Significantly inhibited testosterone propionate-induced tumor growth. | [5] |
Table 2: Comparative In Vivo Efficacy of Other Aromatase Inhibitors in MCF-7Ca Xenograft Models
MCF-7Ca cells are human breast cancer cells transfected with the aromatase gene, making them a relevant model for studying aromatase inhibitors in postmenopausal breast cancer.[6][7][8]
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Letrozole | MCF-7Ca | 10 µ g/day | More effective than tamoxifen; induced tumor regression. Maintained tumor suppression for up to 29 weeks when combined with fulvestrant. | [7][8] |
| Anastrozole | MCF-7Ca | Not specified | Inhibited tumor growth. Combination with fulvestrant was more effective than either agent alone. | [9][10] |
| Exemestane | MCF-7Ca | Not specified | More effective in suppressing tumor growth than tamoxifen. Combination with tamoxifen was more effective than either drug alone. | [7][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for establishing and utilizing breast cancer xenograft models for the evaluation of aromatase inhibitors.
MCF-7Ca Xenograft Model Protocol
This model is widely used to evaluate the efficacy of aromatase inhibitors in a setting that mimics postmenopausal ER+ breast cancer.
-
Cell Culture: MCF-7 cells stably transfected with the human aromatase gene (MCF-7Ca) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude or SCID) are used. Ovariectomy is performed to remove the primary source of endogenous estrogen.
-
Tumor Implantation: MCF-7Ca cells (typically 1-5 x 10^6 cells) are resuspended in a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Androgen Supplementation: To provide the substrate for aromatase, mice are supplemented with androstenedione, typically via daily subcutaneous injections or slow-release pellets.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2) / 2 is commonly used to estimate tumor volume.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compounds (e.g., FR901537, letrozole) are administered at specified doses and schedules (e.g., daily oral gavage or subcutaneous injection).
-
Endpoint Analysis: The study endpoint can be a predetermined tumor volume, a specific duration of treatment, or signs of animal morbidity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, gene expression).
Conclusion
FR901537 is a potent non-steroidal aromatase inhibitor with demonstrated antitumor activity in a preclinical rat model of hormone-dependent breast cancer.[5] While direct comparisons with other aromatase inhibitors in standardized xenograft models are lacking in publicly available literature, the established efficacy of agents like letrozole, anastrozole, and exemestane in the MCF-7Ca xenograft model provides a benchmark for future studies. The experimental protocols outlined in this guide offer a framework for the in vivo validation of FR901537 and other novel aromatase inhibitors. Further research is warranted to quantitatively assess the efficacy of FR901537 in human breast cancer xenograft models to better understand its potential as a therapeutic agent.
References
- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TTI-237: a novel microtubule-active compound with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor growth inhibition modeling to support the starting dose for dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exemestane metabolites suppress growth of estrogen receptor-positive breast cancer cells by inducing apoptosis and autophagy: A comparative study with Exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic observations in MCF-7 aromatase xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Aromatase Inhibitors for Breast Cancer Research: Evaluating FR901537 in Context
For researchers, scientists, and drug development professionals, the rigorous evaluation of therapeutic compounds is paramount. This guide provides a comparative analysis of the novel aromatase inhibitor FR901537 against established alternatives—anastrozole, letrozole, and exemestane—with a focus on experimental reproducibility and performance data.
FR901537 is a potent and competitive aromatase inhibitor, a class of drugs crucial in the treatment of hormone receptor-positive breast cancer.[1] These inhibitors act by blocking the enzyme aromatase, which is responsible for the final step in estrogen synthesis. By reducing estrogen levels, they effectively slow or stop the growth of estrogen-dependent cancer cells. This guide synthesizes available data to facilitate a comprehensive understanding of FR901537 in relation to its well-established counterparts.
Performance Comparison of Aromatase Inhibitors
The following tables summarize the key characteristics and available performance data for FR901537, anastrozole, letrozole, and exemestane. A significant gap in the literature exists regarding direct, quantitative comparisons of FR901537 with other aromatase inhibitors.
| Characteristic | FR901537 | Anastrozole | Letrozole | Exemestane |
| Type of Inhibitor | Competitive | Non-steroidal, Competitive | Non-steroidal, Competitive | Steroidal, Irreversible (Suicide Inhibitor) |
| Source/Origin | Natural product from Bacillus sp. | Synthetic | Synthetic | Synthetic |
| Reported IC50 (Aromatase Inhibition) | Not specified in available literature, described as "potent"[1] | ~15 nM[2] | 0.07-20 nM (cell-free)[3]; ~1 nM (MCF-7 cells)[3] | ~24-42 nM[4][5] |
| Preclinical Efficacy | FR901537 | Anastrozole | Letrozole | Exemestane |
| In Vivo Models | Inhibited androstenedione-induced uterine weight increase in immature rats. Significantly inhibited tumor growth in a DMBA-induced mammary tumor model in rats.[6] | Effective in various preclinical models of breast cancer. | Demonstrates potent tumor growth inhibition in xenograft models. | Effective in preclinical breast cancer models. |
| Cell Line Studies | Data not readily available. | Inhibits proliferation of aromatase-overexpressing breast cancer cell lines (e.g., MCF-7aro).[7] | Potently inhibits proliferation of aromatase-overexpressing breast cancer cell lines (e.g., MCF-7aro, T-47Daro).[7] | Inhibits proliferation of hormone-dependent breast cancer cell lines. |
| Clinical Efficacy (in Breast Cancer) | FR901537 | Anastrozole | Letrozole | Exemestane |
| Head-to-Head Trials | No published clinical trials comparing FR901537 to other aromatase inhibitors. | Multiple large-scale clinical trials demonstrating efficacy. Head-to-head trials with letrozole and exemestane show comparable outcomes in many respects.[8][9][10] | Numerous clinical trials establishing its efficacy. Some studies suggest a greater suppression of estrogen levels compared to anastrozole.[8] | Proven efficacy in large clinical trials. As a steroidal, irreversible inhibitor, it offers a different mechanism of action which can be beneficial in certain clinical scenarios. |
| Adjuvant Setting | Not clinically evaluated. | Established as a standard of care. | Established as a standard of care. | Established as a standard of care. |
| Metastatic Setting | Not clinically evaluated. | Effective in treating advanced breast cancer. | Effective in treating advanced breast cancer. | Effective in treating advanced breast cancer. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the estrogen synthesis pathway and a general experimental workflow for assessing aromatase inhibitors.
Experimental Protocols
Reproducibility of experimental findings is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the evaluation of aromatase inhibitors.
Aromatase Inhibition Assay (Cell-Free)
This protocol is based on commercially available fluorescence-based kits.
-
Reagent Preparation : Prepare assay buffer, aromatase enzyme solution, and a range of concentrations for the test inhibitor (e.g., FR901537, anastrozole, letrozole, exemestane) and a positive control (e.g., a known aromatase inhibitor).
-
Reaction Setup : In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the aromatase enzyme solution.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition : Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement : Immediately measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader. Continue to read the fluorescence at regular intervals.
-
Data Analysis : Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of a compound on cell proliferation.
-
Cell Seeding : Seed aromatase-expressing breast cancer cells (e.g., MCF-7aro) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the aromatase inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation : Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
Anastrozole, letrozole, and exemestane are well-characterized aromatase inhibitors with extensive preclinical and clinical data supporting their use in the treatment of hormone receptor-positive breast cancer. In contrast, while FR901537 has been identified as a potent, competitive aromatase inhibitor with promising preclinical antitumor activity, there is a notable absence of publicly available, direct comparative studies against the established clinical agents. Specifically, the lack of IC50 data and head-to-head in vitro and in vivo experiments makes a definitive performance comparison challenging.
To fully assess the therapeutic potential of FR901537, further research is essential. Future studies should focus on:
-
Quantitative Potency Assessment : Determining the IC50 of FR901537 against human aromatase and in various breast cancer cell lines.
-
Comparative In Vitro Studies : Directly comparing the effects of FR901537 with anastrozole, letrozole, and exemestane on cell proliferation, apoptosis, and estrogen synthesis in breast cancer cell lines.
-
Head-to-Head In Vivo Studies : Evaluating the efficacy of FR901537 in animal models of breast cancer in direct comparison to the other aromatase inhibitors.
By addressing these knowledge gaps, the scientific community can better understand the potential role of FR901537 in the landscape of breast cancer therapeutics. This guide serves as a framework for such future investigations, emphasizing the need for rigorous, comparative, and reproducible experimental design.
References
- 1. A new aromatase inhibitor, FR901537. I. Taxonomy, fermentation, isolation, physiochemical characteristics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A new aromatase inhibitor, FR901537. II. Pharmacological and antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Exemestane Versus Anastrozole in Postmenopausal Women With Early Breast Cancer: NCIC CTG MA.27—A Randomized Controlled Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FR901537: A Guide to Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spliceosome inhibitor FR901537 with other relevant compounds, focusing on its specificity and selectivity. The information presented herein is intended to support research and drug development efforts by offering objective performance data and detailed experimental methodologies.
Introduction to FR901537
FR901537 is a potent natural product that functions as a modulator of the spliceosome, the cellular machinery responsible for RNA splicing. It exerts its activity by targeting the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle. By binding to the SF3b subcomplex, FR901537 and its derivatives, such as Spliceostatin A (SSA), stall the spliceosome at an early stage of assembly (the A complex), leading to an accumulation of unspliced pre-mRNA.[1][2][3] This interference with the splicing process has shown significant anti-tumor activity, making FR901537 and related compounds promising candidates for cancer therapy.
Comparative Performance Data
While specific quantitative data for FR901537 is limited in publicly available literature, extensive research has been conducted on its close analog, Spliceostatin A (SSA), and another SF3B1 inhibitor, Pladienolide B. The following tables summarize the available data for these compounds, which are expected to exhibit similar performance profiles to FR901537 due to their shared mechanism of action.
Table 1: Comparative Cytotoxicity of SF3B1 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Spliceostatin A | Normal B Lymphocytes | Non-cancerous | 12.1 | [4] |
| Spliceostatin A | Normal T Lymphocytes | Non-cancerous | 61.7 | [4] |
| Pladienolide B | Various | Multiple | Low nanomolar range | [5] |
| Spliceostatin E | Various | Multiple | 1.5 - 4.1 | [5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Specificity and Selectivity Analysis
The specificity of FR901537 and its analogs lies in their direct interaction with the SF3B1 protein. This targeted binding is the primary mechanism driving their biological activity.
On-Target Activity: Splicing Inhibition
The on-target effect of these compounds is the potent inhibition of pre-mRNA splicing. Studies have shown that both SSA and Pladienolide B interfere with the stable association of the U2 snRNP with the branch point sequence on the pre-mRNA.[6] This leads to global changes in splicing, with a notable increase in intron retention and exon skipping events for a subset of genes.[7][8]
Off-Target Effects
The selectivity of a compound refers to its ability to act on the intended target with minimal effects on other cellular processes. For spliceosome inhibitors, off-target effects can manifest as unintended changes in the transcriptome.
Transcriptome-wide analyses using RNA sequencing (RNA-seq) have been employed to assess the off-target effects of SF3B1 inhibitors. Treatment with SSA has been shown to cause gene-specific leakage of pre-mRNA from the nucleus to the cytoplasm.[7] Furthermore, SSA can limit the availability of the U1 snRNP, leading to premature cleavage and polyadenylation of some transcripts.[9] While these effects are a direct consequence of splicing inhibition, they can lead to the production of aberrant proteins and represent a form of off-target impact.
Table 2: Summary of On-Target and Off-Target Effects
| Effect | Description | Method of Analysis |
| On-Target | ||
| Splicing Inhibition | Stalls spliceosome assembly at the A complex. | In vitro splicing assays |
| Alternative Splicing Modulation | Induces intron retention and exon skipping in a subset of genes. | RNA sequencing (RNA-seq) |
| Off-Target | ||
| Pre-mRNA Leakage | Gene-specific export of unspliced transcripts to the cytoplasm. | Cellular fractionation followed by RT-PCR |
| Premature Cleavage & Polyadenylation | Truncation of specific mRNA and lncRNA transcripts. | Transcriptome analysis (RNA-seq) |
Signaling Pathway Modulation
The anti-tumor effects of FR901537 and related compounds are mediated through the modulation of key signaling pathways.
Wnt Signaling Pathway
Studies on FD-895, a Pladienolide analog, have demonstrated a significant downregulation of the Wnt signaling pathway.[10] This is achieved, in part, by reducing the phosphorylation of LRP6, a co-receptor essential for Wnt pathway activation. The Wnt pathway is crucial for cell proliferation and survival, and its inhibition contributes to the anti-cancer properties of these compounds.
Below is a diagram illustrating the canonical Wnt signaling pathway and the proposed point of intervention by SF3B1 inhibitors.
Caption: Wnt signaling pathway and inhibition by FR901537 analogs.
Experimental Protocols
In Vitro Splicing Assay
This assay is used to directly measure the inhibitory effect of a compound on the splicing reaction.
Protocol:
-
Preparation of Radiolabeled Pre-mRNA Substrate: A minigene construct containing two exons and an intron is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP) to generate a labeled pre-mRNA substrate.
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with HeLa cell nuclear extract, which contains all the necessary components for splicing, in a splicing buffer containing ATP and MgCl₂. The test compound (e.g., FR901537) or a vehicle control is added to the reaction mixture.
-
RNA Extraction: The splicing reaction is stopped, and the RNA is extracted using phenol-chloroform and precipitated.
-
Analysis: The RNA products are resolved on a denaturing polyacrylamide gel. The gel is dried and exposed to a phosphor screen or X-ray film. The inhibition of splicing is determined by the reduction in the amount of spliced mRNA and the accumulation of pre-mRNA and splicing intermediates.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.
Protocol:
-
Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate. Ligand-bound proteins are stabilized and will aggregate at a higher temperature.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target protein (SF3B1) remaining in the soluble fraction is quantified using methods such as Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Below is a workflow diagram for a typical CETSA experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global analysis of pre-mRNA subcellular localization following splicing inhibition by spliceostatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Spliceostatin A interaction with SF3B limits U1 snRNP availability and causes premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: FR 901537 versus Anastrozole in Hormone-Dependent Cancers
For researchers and drug development professionals navigating the landscape of hormone-dependent cancer therapies, understanding the nuances of aromatase inhibitors is paramount. This guide provides a detailed, evidence-based comparison of FR 901537, a novel natural product-derived aromatase inhibitor, and anastrozole, a widely established synthetic third-generation aromatase inhibitor. This comparison is based on available preclinical data, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Introduction and Overview
Hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer, are critically reliant on estrogen for their growth and proliferation. In postmenopausal women, the primary source of estrogen is the conversion of androgens by the enzyme aromatase in peripheral tissues. Aromatase inhibitors block this conversion, thereby depriving cancer cells of the estrogen they need to grow.
Anastrozole is a potent and selective non-steroidal competitive aromatase inhibitor. It is a cornerstone of endocrine therapy for ER+ breast cancer in postmenopausal women, used in both early and advanced stages of the disease. Its efficacy and safety profile are well-documented through extensive clinical trials.
This compound is a novel, natural product-derived aromatase inhibitor isolated from the bacterium Bacillus sp. No. 3072. Structurally, it is a naphthol derivative containing a pantetheine moiety. Preclinical studies have demonstrated its potential as a competitive aromatase inhibitor with antitumor activity, positioning it as an interesting candidate for further investigation.
Mechanism of Action
Both this compound and anastrozole function by inhibiting the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step of estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).
Anastrozole acts as a competitive inhibitor, reversibly binding to the heme group of the cytochrome P450 component of the aromatase enzyme. This binding prevents the natural androgen substrates from accessing the active site, thereby blocking estrogen production.
This compound has also been identified as a competitive inhibitor of aromatase. Lineweaver-Burk plot analysis from in vitro studies confirms this competitive mechanism of action.
Comparative Efficacy Data
Direct comparative studies between this compound and anastrozole are not publicly available. Therefore, this section presents a summary of their individual preclinical performance.
In Vitro Aromatase Inhibition
A direct comparison of in vitro potency is challenging due to the lack of a reported IC50 or Ki value for this compound.
| Compound | Enzyme Source | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | Human Placenta | Enzymatic Assay | Not Reported | [1] |
| Anastrozole | MCF-7Ca cells | Aromatase Activity | IC50: >100 nM | [2] |
Note: The reported IC50 for anastrozole is from a cell-based assay and may not directly reflect its enzymatic inhibitory constant (Ki). The study indicated that letrozole was more potent in this specific assay. The lack of a specific IC50 for this compound prevents a direct quantitative comparison of in vitro potency.
In Vivo Antitumor Efficacy
Both compounds have been evaluated in rodent models of hormone-dependent mammary tumors.
| Compound | Animal Model | Treatment | Key Findings | Reference |
| This compound | DMBA-induced mammary tumors in ovariectomized, testosterone-treated rats | 10, 30, 100 mg/kg/day, s.c. for 14 days | Significant inhibition of testosterone-induced tumor growth at all doses. | [1] |
| Anastrozole | DMBA-induced mammary tumors in rats | Not specified in readily available preclinical studies | Established clinical efficacy in postmenopausal women with ER+ breast cancer. | [3] |
| Anastrozole | MCF-7aro xenograft in nude mice | 0.1 mg/day, s.c. | Significant tumor growth inhibition. | [4] |
Note: The experimental models and conditions differ, precluding a direct comparison of in vivo efficacy. This compound has demonstrated proof-of-concept antitumor activity in a chemically induced tumor model. Anastrozole's preclinical efficacy is well-established and has translated to significant clinical benefit.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method for evaluating the direct inhibitory effect of compounds on the aromatase enzyme.
Protocol Details:
-
Enzyme Source: Microsomes are prepared from fresh human term placenta by differential centrifugation.[5]
-
Substrate: Radiolabeled [3H]-androstenedione is used as the substrate.
-
Reaction: The reaction mixture, containing placental microsomes, [3H]-androstenedione, an NADPH-generating system (cofactor), and the test inhibitor (this compound or anastrozole) at various concentrations, is incubated at 37°C.[6][7]
-
Product Measurement: The reaction is stopped, and the formed radiolabeled estrogens ([3H]-estrone and [3H]-estradiol) are extracted and quantified using liquid scintillation counting.[6]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. These data are then used to determine the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) and the Ki (the inhibition constant for a competitive inhibitor).
In Vivo DMBA-Induced Mammary Tumor Model
This is a classic and well-characterized model for studying hormone-dependent breast cancer.
Protocol Details:
-
Animal Model: Young female Sprague-Dawley rats are typically used.[8][9][10]
-
Carcinogen Administration: A single dose of 7,12-dimethylbenz[a]anthracene (DMBA), a potent carcinogen, is administered, usually by oral gavage, to induce mammary tumors.[8][9]
-
Tumor Monitoring: Rats are monitored regularly for tumor development through palpation.
-
Treatment: Once tumors are established, animals are randomized into treatment groups and receive the test compound (e.g., this compound) or a vehicle control. In the study with this compound, ovariectomized rats were also treated with testosterone propionate to mimic the postmenopausal state.[1]
-
Efficacy Assessment: Tumor size is measured periodically with calipers, and at the end of the study, tumors are excised, weighed, and may be subjected to histological analysis.
Summary and Future Directions
This comparative guide highlights the current understanding of this compound and anastrozole in the context of hormone-dependent cancers.
Anastrozole is a well-characterized, potent, and clinically validated aromatase inhibitor. Its extensive preclinical and clinical data provide a robust foundation for its use in treating ER+ breast cancer.
This compound is a promising novel aromatase inhibitor with a distinct chemical structure derived from a natural source. Preclinical data confirm its competitive inhibition of aromatase and its ability to suppress hormone-dependent tumor growth in vivo.
Key Differences and Gaps:
-
Data Availability: There is a substantial disparity in the amount of available data. Anastrozole has been extensively studied in both preclinical and clinical settings, while the publicly available information on this compound is limited to initial discovery and characterization studies.
-
Quantitative Potency: A critical gap is the absence of a reported IC50 or Ki value for this compound's aromatase inhibition, which prevents a direct quantitative comparison of potency with anastrozole.
-
Clinical Development: Anastrozole is an approved and widely used drug. The current clinical development status of this compound is not clear from the available literature.
Future Research: To fully assess the potential of this compound as a therapeutic agent, further studies are warranted. These should include:
-
Determination of its in vitro potency (IC50 and Ki) against human aromatase.
-
Head-to-head preclinical studies comparing its efficacy and safety profile with anastrozole in established models of hormone-dependent breast cancer.
-
Pharmacokinetic and toxicological studies to evaluate its drug-like properties.
References
- 1. A new aromatase inhibitor, FR901537. II. Pharmacological and antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The steroidal antiestrogen ICI 182,780 is an inhibitor of cellular aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination of anastrozole with fulvestrant in the intratumoral aromatase xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Inhibition of human placental aromatase in a perfusion model. Comparison with kinetic, cell-free experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. wvj.science-line.com [wvj.science-line.com]
A Head-to-Head Comparison of Third-Generation Aromatase Inhibitors: Anastrozole, Letrozole, and Exemestane
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy, mechanism of action, and experimental evaluation of leading third-generation aromatase inhibitors.
The advent of third-generation aromatase inhibitors (AIs) has marked a significant advancement in the endocrine treatment of hormone receptor-positive (HR+) breast cancer in postmenopausal women. These agents—anastrozole, letrozole, and exemestane—have demonstrated superior efficacy compared to previous standard therapies. While often used interchangeably in clinical practice, these inhibitors possess distinct pharmacological profiles that warrant a detailed head-to-head comparison. This guide provides an objective analysis of their performance, supported by experimental data and detailed methodologies, to inform research and drug development efforts.
Mechanism of Action: A Tale of Two Classes
Third-generation AIs function by potently suppressing estrogen biosynthesis through the inhibition of aromatase, the enzyme responsible for converting androgens to estrogens.[1] However, they are categorized into two distinct classes based on their chemical structure and mode of interaction with the aromatase enzyme.
Non-Steroidal Inhibitors: Anastrozole and Letrozole
Anastrozole and letrozole are non-steroidal, triazole-based compounds that act as reversible, competitive inhibitors of aromatase.[2][3] They bind to the heme group of the cytochrome P450 component of the enzyme, thereby blocking its catalytic activity.[2]
Steroidal Inactivator: Exemestane
In contrast, exemestane is a steroidal, androstenedione analogue that acts as an irreversible inhibitor of aromatase.[1][3] It is often referred to as a "suicide inhibitor" because it binds to the substrate-binding site of the enzyme and is processed to a reactive intermediate that covalently and permanently attaches to the enzyme, leading to its inactivation.[4]
dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Androgens" { label="Androgens"; bgcolor="#F1F3F4"; Androstenedione [fillcolor="#FFFFFF"]; Testosterone [fillcolor="#FFFFFF"]; }
Aromatase [shape=ellipse, style=filled, fillcolor="#FBBC05", label="Aromatase Enzyme\n(CYP19A1)"];
subgraph "cluster_Estrogens" { label="Estrogens"; bgcolor="#F1F3F4"; Estrone [fillcolor="#FFFFFF"]; Estradiol [fillcolor="#FFFFFF"]; }
Androstenedione -> Aromatase; Testosterone -> Aromatase; Aromatase -> Estrone; Aromatase -> Estradiol;
subgraph "cluster_Inhibitors" { label="Third-Generation Aromatase Inhibitors"; bgcolor="#FFFFFF"; node [shape=box, style=filled]; Anastrozole [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Anastrozole\n(Non-steroidal, Reversible)"]; Letrozole [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Letrozole\n(Non-steroidal, Reversible)"]; Exemestane [fillcolor="#34A853", fontcolor="#FFFFFF", label="Exemestane\n(Steroidal, Irreversible)"]; }
Anastrozole -> Aromatase [label="Competitive Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Letrozole -> Aromatase [label="Competitive Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Exemestane -> Aromatase [label="Irreversible Inactivation", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } END_DOT
Comparative In Vitro Potency
The intrinsic potency of these inhibitors is a critical determinant of their efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the aromatase enzyme activity in vitro. While direct head-to-head comparisons in a single study are limited, the available data consistently point towards letrozole as the most potent of the three in cell-based assays.
| Inhibitor | Type | Inhibition | Reported IC50 (Aromatase Inhibition) |
| Anastrozole | Non-steroidal | Reversible | In MCF-7aro monolayer cells, an IC50 for growth inhibition was not reached at concentrations up to 500 nM.[5] |
| Letrozole | Non-steroidal | Reversible | In MCF-7aro monolayer cells, the estimated IC50 for growth inhibition was 50-100 nM.[5] In another study, the IC50 against aromatase was reported as 0.002 µM (2 nM).[6] Letrozole is reported to be 10-30 times more potent than anastrozole in inhibiting intracellular aromatase in various cell lines.[7] |
| Exemestane | Steroidal | Irreversible | The cytotoxic IC50 against MCF-7 cells has been reported as 24.97 µM.[6] |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method for determining the in vitro potency of aromatase inhibitors.
Objective: To determine the IC50 value of a test compound for aromatase activity.
Materials:
-
Human placental microsomes (source of aromatase enzyme)[8]
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
[1β-³H(N)]-androst-4-ene-3,17-dione (radiolabeled substrate)
-
Test compounds (anastrozole, letrozole, exemestane) at various concentrations
-
Phosphate buffer
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH regenerating system, and human placental microsomes.
-
Add the test compound at a range of concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding the radiolabeled androstenedione.
-
Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding chloroform to extract the steroids.
-
Separate the aqueous phase (containing ³H₂O, a product of the reaction) from the organic phase.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.
-
Measure the radioactivity of the aqueous phase using a scintillation counter.
-
Calculate the percentage of aromatase inhibition at each concentration of the test compound compared to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
dot digraph "Aromatase_Inhibition_Assay_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; Prepare_Mixture [label="Prepare Reaction Mixture:\n- Human Placental Microsomes\n- NADPH Regenerating System\n- Buffer"]; Add_Inhibitor [label="Add Test Inhibitor\n(Varying Concentrations)"]; Add_Substrate [label="Add Radiolabeled\n[1β-³H]-Androstenedione"]; Incubate [label="Incubate at 37°C"]; Stop_Reaction [label="Stop Reaction\n(Add Chloroform)"]; Extract [label="Separate Aqueous and\nOrganic Phases"]; Charcoal_Treatment [label="Treat Aqueous Phase with\nDextran-Coated Charcoal"]; Measure_Radioactivity [label="Measure Radioactivity\n(Scintillation Counting)"]; Calculate_Inhibition [label="Calculate % Inhibition"]; Determine_IC50 [label="Determine IC50"]; End [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
Start -> Prepare_Mixture; Prepare_Mixture -> Add_Inhibitor; Add_Inhibitor -> Add_Substrate; Add_Substrate -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Extract; Extract -> Charcoal_Treatment; Charcoal_Treatment -> Measure_Radioactivity; Measure_Radioactivity -> Calculate_Inhibition; Calculate_Inhibition -> Determine_IC50; Determine_IC50 -> End; } END_DOT
In Vivo Efficacy and Estrogen Suppression
The ultimate measure of an aromatase inhibitor's effectiveness lies in its ability to suppress estrogen levels in vivo and inhibit the growth of estrogen-dependent tumors.
Comparative Suppression of Plasma Estrogen Levels
Several clinical studies have compared the ability of the three AIs to suppress circulating estrogen levels in postmenopausal women. These studies have generally shown that letrozole leads to a greater suppression of plasma estrogen levels compared to anastrozole and exemestane.[2]
| Inhibitor | Daily Dose | Estradiol (E2) Suppression | Estrone (E1) Suppression | Estrone Sulfate (E1S) Suppression |
| Anastrozole | 1 mg | ~92.8% | ~96.3% | ~95.3% |
| Letrozole | 2.5 mg | ~95.2% | ~98.8% | ~98.9% |
| Exemestane | 25 mg | >90% | >90% | >90% |
Note: The percentages are derived from different studies and direct head-to-head comparisons may show slight variations. However, the trend of letrozole's superior suppression is consistent.[2]
In Vivo Tumor Growth Inhibition: The MCF-7aro Xenograft Model
A widely used preclinical model to evaluate the in vivo efficacy of aromatase inhibitors is the MCF-7aro xenograft model. This model utilizes human breast cancer cells (MCF-7) that have been transfected to overexpress aromatase, making them capable of local estrogen production and responsive to AIs.
Experimental Protocol:
Objective: To compare the in vivo efficacy of anastrozole, letrozole, and exemestane in inhibiting the growth of established MCF-7aro tumor xenografts.
Materials:
-
Female, ovariectomized, immunodeficient mice (e.g., BALB/c nude)
-
MCF-7aro cells
-
Matrigel
-
Androstenedione (substrate for aromatase)
-
Anastrozole, letrozole, and exemestane formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MCF-7aro cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of MCF-7aro cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (Vehicle, Anastrozole, Letrozole, Exemestane).
-
Treatment Administration: Administer the drugs orally, once daily, at clinically relevant doses. Provide androstenedione supplementation in the drinking water or via subcutaneous pellets to serve as the substrate for aromatase.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, excise the tumors and weigh them. Statistically compare the tumor growth rates and final tumor weights between the treatment groups and the vehicle control.
dot digraph "Xenograft_Model_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; Implant_Cells [label="Implant MCF-7aro Cells\ninto Ovariectomized Mice"]; Tumor_Growth [label="Allow Tumors to Establish"]; Randomize [label="Randomize Mice into\nTreatment Groups"]; Administer_Treatment [label="Daily Oral Administration of:\n- Vehicle\n- Anastrozole\n- Letrozole\n- Exemestane\n(with Androstenedione)"]; Monitor_Tumors [label="Monitor Tumor Growth\n(Calipers)"]; Analyze_Data [label="Analyze Tumor Volume\nand Weight Data"]; End [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
Start -> Implant_Cells; Implant_Cells -> Tumor_Growth; Tumor_Growth -> Randomize; Randomize -> Administer_Treatment; Administer_Treatment -> Monitor_Tumors; Monitor_Tumors -> Analyze_Data; Analyze_Data -> End; } END_DOT
Clinical Efficacy and Safety: A Balancing Act
While preclinical data provides valuable insights into the potency and mechanism of these drugs, their clinical performance is the ultimate determinant of their value. Large-scale clinical trials have compared the third-generation AIs to tamoxifen and, in some cases, to each other.
The FATA-GIM3 trial was a large, randomized, open-label phase 3 study that directly compared anastrozole, letrozole, and exemestane in postmenopausal women with hormone receptor-positive early breast cancer. The results of this trial showed no significant differences in 5-year disease-free survival among the three agents.
However, despite similar overall efficacy in large populations, the distinct pharmacological profiles of these drugs may have implications for individual patient management, particularly concerning their side-effect profiles.
Comparative Safety and Tolerability:
| Adverse Event | Anastrozole | Letrozole | Exemestane |
| Hot Flashes | Common | Common | Common |
| Musculoskeletal Pain | Common | Common | Common |
| Bone Mineral Density Loss | Increased risk | Increased risk | Increased risk |
| Thromboembolic Events | Lower risk than tamoxifen | Lower risk than tamoxifen | Lower risk than tamoxifen |
| Vaginal Bleeding | Less frequent than tamoxifen | Less frequent than tamoxifen | Less frequent than tamoxifen |
| Hypercholesterolemia | Possible | Possible | Possible |
It is important to note that while the incidence of these side effects is generally similar across the three drugs, individual patients may tolerate one agent better than another.
Conclusion: Interchangeable Yet Distinct
The third-generation aromatase inhibitors—anastrozole, letrozole, and exemestane—represent a cornerstone of endocrine therapy for HR+ breast cancer in postmenopausal women. While head-to-head clinical trials have not demonstrated the superiority of one agent over the others in terms of overall survival, preclinical and pharmacodynamic studies reveal important distinctions. Letrozole consistently demonstrates greater in vitro potency and a more profound suppression of estrogen levels in vivo. Exemestane's irreversible mechanism of action offers a theoretical advantage in preventing enzyme reactivation. These differences, although not translating to major disparities in large-scale clinical outcomes, may be relevant in specific clinical scenarios and for future drug development efforts aimed at overcoming endocrine resistance. The choice of a specific aromatase inhibitor may be guided by individual patient characteristics, tolerability, and the subtle but significant differences in their pharmacological profiles.
References
- 1. The Expanding Use of Third-Generation Aromatase Inhibitors: What the General Internist Needs to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic observations in MCF-7 aromatase xenografts [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Effects of FR901537: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the anti-tumor effects of FR901537 with other established aromatase inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Introduction to FR901537 and Aromatase Inhibition
FR901537 is a novel, non-steroidal aromatase inhibitor isolated from the bacterium Bacillus sp. No. 3072.[1][2] Structurally, it is a unique naphthol derivative containing pantetheine.[1] Like other aromatase inhibitors, FR901537 exerts its anti-tumor effects by blocking the action of aromatase, a key enzyme in the biosynthesis of estrogens. By inhibiting the conversion of androgens to estrogens, these agents reduce the levels of circulating estrogens, thereby slowing the growth of estrogen-receptor-positive (ER+) breast cancers. This guide compares the preclinical anti-tumor profile of FR901537 with three widely used third-generation aromatase inhibitors: Letrozole, Anastrozole, and Exemestane.
Comparative Efficacy of Aromatase Inhibitors
The following tables summarize the in vitro and in vivo anti-tumor activities of FR901537 and its key comparators. While direct comparative studies involving FR901537 are limited, this compilation of data from various sources provides a valuable overview of their relative potencies.
In Vitro Efficacy: Aromatase Inhibition and Cell Proliferation
| Compound | Assay Type | Cell Line/Enzyme Source | IC50 Value | Reference |
| FR901537 | Aromatase Inhibition | Human Placenta | Potent, competitive inhibition (Specific IC50 not available in abstract) | [1] |
| Letrozole | Aromatase Inhibition | Human Placental Microsomes | 1.9 nM | [3] |
| Aromatase Inhibition | Rat Ovary Microsomes | 7 nM | [4] | |
| Cell Proliferation | MCF-7aro | 50-100 nM | [5] | |
| Cell Proliferation | T-47Daro | ~15-25 nM | [5] | |
| Anastrozole | Aromatase Inhibition | Rat Ovary Microsomes | 25 nM | [4] |
| Cell Proliferation | MCF-7aro | IC50 not reached (at 100-500 nM) | [5] | |
| Cell Proliferation | T-47Daro | ~50 nM | [5] | |
| Exemestane | Aromatase Inhibition | JEG-3 cells | Irreversible inactivation | [6] |
In Vivo Efficacy: Tumor Growth Inhibition
| Compound | Animal Model | Tumor Type | Key Findings | Reference |
| FR901537 | Ovariectomized, testosterone-treated rats | DMBA-induced mammary tumors | Significantly inhibited testosterone-induced tumor growth. | [2] |
| Immature rats | Androstenedione-induced uterine growth | Inhibited the increase in uterine weight. | [2] | |
| Letrozole | Nude mice | MCF-7aro xenografts | Dose-dependent tumor growth inhibition. | |
| Rats | DMBA-induced mammary tumors | Dose-dependent regression of tumors. | ||
| Anastrozole | Nude mice | MCF-7 xenografts | Tumor growth inhibition. | |
| Exemestane | Rats | DMBA-induced mammary tumors | Highly effective in inhibiting tumor growth. |
Signaling Pathway of Aromatase Inhibition
Aromatase inhibitors act by blocking the final step of estrogen biosynthesis. This diagram illustrates the mechanism of action and its downstream effects on estrogen receptor-positive cancer cells.
Caption: Mechanism of action of FR901537 and other aromatase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Aromatase Inhibition Assay
This protocol is adapted from methods used to evaluate aromatase inhibitors with rat ovary microsomes.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aromatase.
Materials:
-
Rat ovary microsomes (enzyme source)
-
Test compound (e.g., FR901537, Letrozole, Anastrozole)
-
[1β-3H]-Androstenedione (substrate)
-
NADPH (cofactor)
-
Phosphate buffer
-
Chloroform
-
Activated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and rat ovary microsomes.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding [1β-3H]-androstenedione.
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding chloroform and vortexing.
-
Centrifuge to separate the aqueous and organic phases.
-
Add activated charcoal to the aqueous phase to remove remaining steroids.
-
Centrifuge and transfer the supernatant to a scintillation vial with scintillation fluid.
-
Measure the radioactivity, which corresponds to the amount of tritiated water released during the aromatization of androstenedione.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC50 value.
MCF-7 Cell Proliferation Assay
This protocol is a standard method for assessing the effect of anti-cancer agents on the proliferation of estrogen-receptor-positive breast cancer cells.
Objective: To evaluate the inhibitory effect of a test compound on the proliferation of MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound. Include appropriate controls (e.g., vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
In Vivo DMBA-Induced Mammary Tumor Model
This is a widely used animal model to study hormone-dependent breast cancer and evaluate the efficacy of anti-tumor agents.[5][7][8][9][10]
Objective: To assess the in vivo anti-tumor activity of a test compound on the growth of chemically induced mammary tumors.
Animals:
-
Female Sprague-Dawley or Wistar rats (typically 50-55 days old)
Materials:
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Vehicle for DMBA (e.g., corn oil or sesame oil)
-
Test compound and vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Induce mammary tumors by administering a single oral gavage of DMBA (e.g., 20 mg in 1 mL of oil) to each rat.
-
Monitor the rats weekly for tumor development by palpation, starting 3-4 weeks after DMBA administration.
-
Once tumors reach a palpable size (e.g., 1-2 cm in diameter), randomize the animals into control and treatment groups.
-
Administer the test compound or vehicle to the respective groups daily via the appropriate route (e.g., oral gavage, subcutaneous injection) for a predetermined duration (e.g., 4-8 weeks).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Experimental Workflow for Preclinical Validation
The following diagram outlines a typical workflow for the preclinical validation of an anti-tumor agent like FR901537.
Caption: A typical preclinical validation workflow for a novel aromatase inhibitor.
Conclusion
References
- 1. A new aromatase inhibitor, FR901537. I. Taxonomy, fermentation, isolation, physiochemical characteristics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aromatase inhibitor, FR901537. II. Pharmacological and antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of aromatase inhibitors in vitro using rat ovary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4.3. Rat DMBA Induced Mammary Tumor Model [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Unique Genetic and Histological Characteristics of DMBA-Induced Mammary Tumors in an Organoid-Based Carcinogenesis Model [frontiersin.org]
A Head-to-Head Battle of Aromatase Inhibitors: FR 901537 vs. Exemestane
For researchers and drug development professionals, understanding the nuanced differences between aromatase inhibitors is critical for advancing cancer therapy. This guide provides a comprehensive, data-driven comparison of FR 901537, a novel naphthol derivative, and Exemestane, a widely used steroidal inhibitor, focusing on their performance in preclinical studies.
This comparative analysis delves into the mechanism of action, inhibitory potency, and anti-proliferative effects of both compounds, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Indicators
| Parameter | This compound | Exemestane |
| Mechanism of Action | Competitive Aromatase Inhibitor[1] | Irreversible, Steroidal Aromatase Inactivator[2] |
| Source | Bacillus sp. No. 3072[1] | Synthetic |
| Aromatase Inhibition IC50 (Human Placental Microsomes) | Data not available | ~22 nM[3] |
| Aromatase Inhibition IC50 (MCF-7aro cells) | Data not available | 1.18 µM |
| Cell Proliferation Inhibition IC50 (MCF-7 cells) | Data not available | 24.97 µM |
Deep Dive into the Mechanisms of Action
Both this compound and exemestane target aromatase, the key enzyme responsible for converting androgens to estrogens. By inhibiting this enzyme, they effectively block estrogen production, a critical pathway for the growth of hormone receptor-positive breast cancers.[4]
This compound acts as a competitive inhibitor .[1] This means it reversibly binds to the active site of the aromatase enzyme, competing with the natural substrate (androgens). The inhibitory effect is dependent on the concentration of this compound relative to the substrate.
Exemestane , on the other hand, is an irreversible, steroidal aromatase inactivator , often referred to as a "suicide inhibitor".[2][3] It structurally mimics the natural substrate, androstenedione, and is processed by the aromatase enzyme. This process, however, leads to the formation of a reactive intermediate that covalently binds to and permanently deactivates the enzyme.[3]
Figure 1. Mechanisms of Aromatase Inhibition.
In Vitro Efficacy: A Quantitative Comparison
The potency of an aromatase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
For exemestane, several studies have established its IC50 values in various experimental settings:
-
Human Placental Microsomes: An IC50 of approximately 22 nM has been reported, highlighting its high potency in a cell-free enzymatic assay.[3]
-
MCF-7aro Breast Cancer Cells: In a cell-based assay using aromatase-overexpressing MCF-7 cells, the IC50 for exemestane was determined to be 1.18 µM .
-
MCF-7 Breast Cancer Cell Proliferation: Exemestane inhibits the proliferation of MCF-7 human breast cancer cells with an IC50 value of 24.97 µM .
Antitumor Activity in Preclinical Models
In vivo studies provide crucial insights into the therapeutic potential of these compounds.
A study on the pharmacological effects of This compound demonstrated its ability to inhibit the growth of 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumors in rats, a well-established model for estrogen-dependent breast cancer.[5] This finding suggests that this compound holds promise as a therapeutic agent for hormone-dependent tumors.
Exemestane has been extensively studied in preclinical and clinical settings and is an approved treatment for hormone receptor-positive breast cancer.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method for evaluating the potency of aromatase inhibitors in a cell-free system.[6]
Objective: To determine the IC50 value of a test compound for aromatase activity.
Materials:
-
Human placental microsomes (source of aromatase)[6]
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound, Exemestane) at various concentrations
-
Phosphate buffer (pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.
-
Add the test compound at a range of concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Extract the tritiated water (³H₂O) formed during the aromatization reaction.
-
Quantify the amount of ³H₂O using a liquid scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2. Aromatase Inhibition Assay Workflow.
Cell Proliferation Assay (MCF-7 Cells using MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]
Objective: To determine the effect of a test compound on the proliferation of MCF-7 breast cancer cells.
Materials:
-
MCF-7 human breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., this compound, Exemestane) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Figure 3. MTT Cell Proliferation Assay Workflow.
Signaling Pathways
The primary signaling pathway affected by both this compound and exemestane is the estrogen biosynthesis pathway, leading to the suppression of estrogen-dependent signaling in cancer cells. By inhibiting aromatase, these compounds reduce the levels of estradiol, the primary estrogen. This, in turn, prevents the activation of the estrogen receptor (ER), a key transcription factor that drives the proliferation of ER-positive breast cancer cells.
Figure 4. Estrogen Biosynthesis and Signaling Pathway.
Conclusion
Both this compound and exemestane are potent inhibitors of aromatase, a key target in the treatment of estrogen-dependent breast cancer. While exemestane's mechanism as an irreversible inactivator is well-characterized with established in vitro potency, this compound presents an interesting alternative as a competitive inhibitor of natural origin. The lack of publicly available, direct comparative in vitro data for this compound makes a definitive performance assessment challenging. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the comparative efficacy and potential therapeutic advantages of this compound. This guide provides a foundational understanding for researchers to build upon as more data on this novel compound becomes available.
References
- 1. A new aromatase inhibitor, FR901537. I. Taxonomy, fermentation, isolation, physiochemical characteristics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new aromatase inhibitor, FR901537. II. Pharmacological and antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. protocols.io [protocols.io]
Safety Operating Guide
Navigating the Disposal of FR 901537: A Guide for Laboratory Professionals
For researchers engaged in drug development and scientific discovery, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for FR 901537, a depsipeptide, emphasizing safety protocols and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the general chemical properties of depsipeptides and standard laboratory safety practices.
Core Principles of Chemical Waste Management
The disposal of any research chemical, including this compound, must adhere to institutional, local, and national regulations. The primary objective is to prevent the release of potentially hazardous materials into the environment and to ensure the safety of all laboratory personnel.
Chemical and Physical Properties of Depsipeptides
Depsipeptides are a class of compounds that contain both amide and ester bonds.[1] Their stability can be influenced by factors such as pH and temperature, which may lead to the hydrolysis of the ester linkages.[2][3] Many depsipeptides are biologically active, exhibiting a range of effects, including antimicrobial and anticancer properties.[1][4] Given these characteristics, this compound waste should be treated as potentially hazardous and biologically active.
A summary of the general properties of depsipeptides is provided in the table below to inform safe handling and disposal decisions.
| Property | General Characteristics of Depsipeptides |
| Chemical Structure | Peptides containing one or more ester bonds in addition to amide bonds.[1] |
| Chemical Reactivity | The ester bonds are susceptible to hydrolysis, a process that can be accelerated by changes in pH and temperature.[2][3] |
| Biological Activity | Many naturally occurring and synthetic depsipeptides exhibit potent biological activities, including but not limited to antimicrobial, antiviral, and antitumor effects.[1][4] |
| Physical State | Typically solids at room temperature. |
| Solubility | Solubility varies depending on the specific structure but is often soluble in organic solvents such as dimethyl sulfoxide (DMSO). |
Experimental Protocols for Proper Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for handling potent, biologically active compounds in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Designation: Due to its potential biological activity, all waste containing this compound, including unused product, solutions, and contaminated materials, should be classified as hazardous chemical waste.
-
Waste Stream Separation: Do not mix this compound waste with other waste streams. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Liquid Waste: Solutions containing this compound, such as stock solutions in DMSO or experimental media.
-
Sharps Waste: Contaminated needles, syringes, or pipette tips.
-
Step 2: Waste Collection and Storage
-
Container Selection: Use chemically resistant, leak-proof containers that are compatible with the waste being collected.
-
Labeling: Affix a "Hazardous Waste" label to each container. The label should clearly identify the contents as "this compound waste" and include the approximate concentration and solvent (for liquid waste).
-
Secure Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to mitigate spills.
Step 3: Inactivation of Biologically Active Waste (where applicable and feasible)
For liquid waste containing this compound, a chemical inactivation step may be recommended to denature the compound before final disposal. This procedure should only be performed if the reaction products are known and are less hazardous than the parent compound. Consult with your institution's Environmental Health and Safety (EHS) department before attempting any inactivation procedure.
A general procedure for inactivation could involve treatment with a strong oxidizing agent or adjusting the pH to promote hydrolysis. However, the specific method and reagents must be validated for this compound.
Step 4: Arranging for Final Disposal
-
Contact EHS: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions and arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of a research chemical like this compound and a conceptual signaling pathway that might be inhibited by such a compound, highlighting the importance of treating it as biologically active.
References
- 1. Depsipeptide - Wikipedia [en.wikipedia.org]
- 2. Water-Based Dynamic Depsipeptide Chemistry: Building Block Recycling and Oligomer Distribution Control Using Hydration–Dehydration Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Depsipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling FR901537
FOR IMMEDIATE IMPLEMENTATION BY LABORATORY PERSONNEL
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with FR901537, a potent spliceosome inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for FR901537, this protocol is founded on the known cytotoxic nature of its compound class, which includes other SF3B1 inhibitors like pladienolide B and herboxidiene. A conservative approach to handling is mandated to ensure personnel safety and prevent exposure.
Essential Personal Protective Equipment (PPE)
All personnel handling FR901537 in any form (solid or in solution) must adhere to the following minimum PPE requirements. This is to be treated as a highly hazardous compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon suspected contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquids and fine particles. |
| Lab Coat | Disposable, solid-front, back-closing gown with tight-fitting cuffs. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and subsequent spread outside the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to this operational plan is mandatory to minimize the risk of exposure during the handling of FR901537.
Preparation and Weighing (in a designated area):
-
Designated Area: All handling of solid FR901537 must be conducted within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to ensure containment.
-
Decontamination: Before starting, decontaminate the work surface with a suitable agent (e.g., 70% ethanol followed by a surface deactivating agent if available).
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing:
-
Use a dedicated set of spatulas and weigh boats.
-
Weigh the desired amount of FR901537 carefully to avoid generating dust.
-
If possible, use a balance with a draft shield.
-
Clean the balance and surrounding area with a damp wipe immediately after use to remove any residual powder. Dispose of the wipe as hazardous waste.
-
-
Solubilization:
-
Add solvent to the vial containing the weighed FR901537 slowly and carefully to avoid splashing.
-
Cap the vial securely and vortex or sonicate as required to fully dissolve the compound.
-
In-Vitro and In-Vivo Experimentation:
-
Cell Culture Work: All cell culture experiments involving FR901537 must be performed in a Class II biological safety cabinet.
-
Animal Dosing:
-
If administering FR901537 to animals, use appropriate animal handling restraints to minimize movement and the risk of spills.
-
Utilize safety needles and syringes.
-
All animal bedding and waste from treated animals should be considered hazardous and disposed of accordingly for at least 72 hours post-administration, or as determined by institutional guidelines.
-
-
General Handling:
-
Clearly label all solutions containing FR901537 with "Cytotoxic - Handle with Caution".
-
Avoid the use of sharps whenever possible. If needles are necessary, do not recap them. Dispose of them immediately in a designated sharps container.
-
Transport all vials and plates containing FR901537 in a secondary, sealed, and shatterproof container.
-
Disposal Plan: Managing FR901537 Waste
Proper disposal of FR901537 and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid FR901537 | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions containing FR901537 | Collect in a labeled, leak-proof, and sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Collect in a designated, lined, and sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns, shoe covers) | Place in a designated, sealed hazardous waste bag immediately after use. |
| Sharps (needles, syringes) | Dispose of immediately in a puncture-resistant, labeled sharps container for cytotoxic waste. |
All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for cytotoxic waste disposal.
Experimental Protocol: In Vitro Splicing Assay
This protocol outlines a general method to assess the inhibitory effect of FR901537 on pre-mRNA splicing in a cell-free system.
-
Prepare HeLa Nuclear Extract:
-
Culture HeLa cells to 80-90% confluency.
-
Harvest cells and prepare nuclear extract according to established protocols (e.g., Dignam et al., 1983).
-
Determine the protein concentration of the nuclear extract using a Bradford assay.
-
-
In Vitro Splicing Reaction:
-
Assemble the following reaction components on ice in a 0.5 mL microcentrifuge tube:
-
HeLa Nuclear Extract (8-12 mg/mL final concentration)
-
32P-labeled pre-mRNA substrate
-
ATP-regenerating system (ATP, creatine phosphate)
-
MgCl2
-
FR901537 (at various concentrations) or vehicle control (e.g., DMSO)
-
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
RNA Extraction and Analysis:
-
Stop the reaction by adding a proteinase K/SDS solution and incubate at 37°C for 15 minutes.
-
Extract the RNA using a phenol:chloroform:isoamyl alcohol extraction.
-
Precipitate the RNA with ethanol.
-
Resuspend the RNA pellet in formamide loading dye.
-
Analyze the splicing products (intron-lariat, spliced mRNA, pre-mRNA) by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography.
-
Visualizing Key Pathways and Workflows
To aid in understanding the context of FR901537's action and the necessary safety procedures, the following diagrams are provided.
Caption: Mechanism of action of FR901537 as a spliceosome inhibitor.
Caption: Safe handling workflow for FR901537.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
